Brasofensine sulfate
Description
Structure
2D Structure
Properties
CAS No. |
171655-92-8 |
|---|---|
Molecular Formula |
C16H22Cl2N2O5S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1 |
InChI Key |
MOYPZNPGNIZILM-RCPZNQFSSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Brasofensine Sulfate's Effects on Dopamine, Norepinephrine, and Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (NS-2214, BMS-204756) is a potent monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Brasofensine sulfate, focusing on its interaction with these three critical transporters. This document details the quantitative data on its inhibitory activity, the experimental methodologies used for its characterization, and the underlying signaling pathways associated with monoamine transporter function.
Introduction
Brasofensine is a phenyltropane derivative that was investigated for the potential treatment of Parkinson's disease.[1] Its primary mechanism of action is the inhibition of dopamine reuptake, which leads to increased levels of dopamine in the synaptic cleft.[1] However, its pharmacological activity extends to the norepinephrine and serotonin transporters, classifying it as a triple reuptake inhibitor. Understanding the precise effects of Brasofensine on each of these transporters is crucial for elucidating its therapeutic potential and off-target effects. This guide synthesizes the available data to provide a detailed technical resource for the scientific community.
Quantitative Analysis of Transporter Inhibition
The inhibitory activity of this compound on the dopamine, norepinephrine, and serotonin transporters has been quantified using in vitro neurotransmitter uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Transporter | Brain Region/System | IC50 (µM) |
| Dopamine Transporter (DAT) | Striatal Synaptosomes | 0.003 |
| Norepinephrine Transporter (NET) | Hippocampal Synaptosomes | 0.0013 |
| Serotonin Transporter (SERT) | Cortical Synaptosomes | 0.013 |
Caption: In vitro inhibitory potency of this compound on monoamine transporters.
Experimental Protocols
The following sections describe the general experimental methodologies employed to determine the pharmacological profile of monoamine reuptake inhibitors like Brasofensine. While the precise details of the original Brasofensine studies are not fully available in the public domain, these protocols represent the standard and widely accepted methods in the field.
Synaptosome Preparation
Synaptosomes, which are isolated nerve terminals, are a common ex vivo model for studying neurotransmitter uptake.
-
Tissue Homogenization: Brain tissue from specific regions (e.g., striatum for DAT, hippocampus for NET, cortex for SERT) is rapidly dissected and homogenized in ice-cold sucrose buffer.
-
Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomal fraction from other cellular components.
-
Resuspension: The final synaptosomal pellet is resuspended in a suitable buffer for use in uptake assays.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
-
Incubation: A suspension of synaptosomes is pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Radioligand Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Experimental Workflow for Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for determining the IC50 of Brasofensine.
Signaling Pathways of Monoamine Transporters
Monoamine transporters are complex transmembrane proteins that do not directly engage in classical downstream signaling cascades in the same manner as G-protein coupled receptors. Their primary function is to regulate the concentration of neurotransmitters in the synaptic cleft, which in turn influences the activation of postsynaptic and presynaptic receptors that do initiate signaling cascades. The inhibition of these transporters by Brasofensine leads to an accumulation of the respective neurotransmitters, thereby potentiating their signaling through their receptors.
Dopamine Transporter (DAT) Signaling Context
Inhibition of DAT by Brasofensine increases synaptic dopamine levels. This elevated dopamine can then act on postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Dopamine Transporter and Receptor Signaling
Caption: Brasofensine's impact on dopamine signaling.
Norepinephrine Transporter (NET) Signaling Context
By blocking NET, Brasofensine increases the synaptic concentration of norepinephrine. This leads to enhanced activation of adrenergic receptors (alpha and beta subtypes) on postsynaptic neurons. These receptors are also G-protein coupled and modulate various downstream effectors, including adenylyl cyclase and phospholipase C, leading to changes in cAMP and intracellular calcium levels, respectively.
Norepinephrine Transporter and Receptor Signaling
References
An In-depth Technical Guide to the Chemical Synthesis of Brasofensine Free Base and Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known chemical synthesis pathways for Brasofensine, a potent dopamine reuptake inhibitor. The information is compiled from scientific literature and chemical databases to aid researchers and professionals in drug development. This document outlines the synthetic routes for both the free base and its various salt forms, supported by experimental details where available, quantitative data in tabular format, and visualizations of the synthetic pathways.
Introduction
Brasofensine, with the IUPAC name (+)-(E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime, is a phenyltropane derivative that has been investigated for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. Its synthesis involves a multi-step process starting from a chiral tropane precursor. This guide details the primary synthetic route to the free base and subsequent formation of its pharmaceutically relevant salts.
Synthesis of Brasofensine Free Base
The principal synthesis of Brasofensine originates from the chiral intermediate (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester. The overall pathway involves hydrolysis, dehydration to an unsaturated ester, introduction of the dichlorophenyl group via a Grignard reaction, stereochemical isomerization, reduction of the ester to an alcohol, oxidation to the aldehyde, and final conversion to the O-methyloxime.
Figure 1: Overall synthetic pathway for Brasofensine free base.
Experimental Protocols
While specific quantitative data such as yields for each step of the Brasofensine synthesis are not extensively detailed in the available literature, the following sections provide the methodologies for the key transformations.
Step 1: Hydrolysis of Intermediate (I) to Hydroxy Acid (II) The starting material, (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (I), undergoes hydrolysis to the corresponding hydroxy acid (II).[1]
-
Reagents: 1M Hydrochloric acid
-
Procedure: The ester (I) is refluxed with 1M HCl to cleave both the benzoate and methyl esters.
Step 2: Dehydration and Esterification to Unsaturated Methyl Ester (III) The hydroxy acid (II) is dehydrated and subsequently esterified to form the unsaturated methyl ester (III).[1]
-
Reagents: Phosphorus oxychloride (POCl₃), Methanol
-
Procedure: The hydroxy acid (II) is refluxed with POCl₃ to induce dehydration, followed by treatment with methanol to form the methyl ester.
Step 3: Grignard Reaction to form Diastereomers (V and VI) A Grignard reaction is employed to introduce the 3,4-dichlorophenyl group, resulting in a mixture of diastereomers.[1]
-
Reagents: 3,4-dichlorophenylmagnesium bromide, Diethyl ether
-
Procedure: The unsaturated ester (III) is reacted with 3,4-dichlorophenylmagnesium bromide in diethyl ether. This reaction yields a mixture of (1R,2S,3S,5S)- and (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl esters (V and VI, respectively).
Step 4: Isomerization to Intermediate (VI) The undesired diastereomer (V) is isomerized to the desired intermediate (VI).[1]
-
Reagents: Sodium methoxide, Methanol
-
Procedure: The mixture of diastereomers is treated with sodium methoxide in refluxing methanol to convert enantiomer (V) into (VI).
Step 5: Reduction to Alcohol (VII) The methyl ester of intermediate (VI) is reduced to the primary alcohol (VII).[1]
-
Reagents: Lithium aluminum hydride (LiAlH₄), Diethyl ether
-
Procedure: Intermediate (VI) is reduced using LiAlH₄ in diethyl ether.
Step 6: Oxidation to Aldehyde (VIII) The primary alcohol (VII) is oxidized to the corresponding aldehyde (VIII), likely via a Swern oxidation.[1]
-
Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane
-
General Swern Oxidation Protocol: To a solution of oxalyl chloride in dichloromethane at -78 °C, a solution of DMSO in dichloromethane is added dropwise. After a short period, a solution of the alcohol in dichloromethane is added. Following this, triethylamine is added, and the reaction is allowed to warm to room temperature before workup.
Step 7: Oxime Formation to Brasofensine Free Base The final step is the conversion of the aldehyde (VIII) to the O-methyloxime, yielding Brasofensine as an oil.[1]
-
Reagents: Methoxyammonium chloride, Sodium carbonate, Methanol
-
Procedure: The aldehyde (VIII) is treated with methoxyammonium chloride and sodium carbonate in methanol.
Synthesis of Brasofensine Salts
Various salts of Brasofensine have been prepared for pharmaceutical development. The general method involves the reaction of the free base with the corresponding acid.[1]
-
General Protocol for Salt Formation: The respective acid (e.g., sulfuric acid, maleic acid, hydrochloric acid) is added to a solution of Brasofensine free base in ethanol. The resulting salt is then recrystallized from a suitable solvent such as water or isopropanol.[1]
Quantitative Data for Brasofensine Salts
The following table summarizes the melting points of various Brasofensine salts as reported in the literature.
| Salt | Melting Point (°C) |
| Sulfate | 161-163 |
| Disulfate | 84-87 |
| Maleate | 140-142 |
| Citrate | 143-144 |
| Malonate | 116-118 |
| Fumarate | 158-159 |
| Hydrochloride | 74-75 |
| Data sourced from Drugs of the Future 1999, 24(2): 128-132.[1] |
Synthesis of a Radiosynthesis Precursor
For radiolabeling studies, a precursor to [¹¹C-methyl]-brasofensine is synthesized. This involves an N-demethylation followed by protection and subsequent modifications.
Figure 2: Synthesis of the precursor for 8-[¹¹C-methyl]-brasofensine.
Experimental Protocol for N-demethylation
The N-demethylation of the tropane nitrogen is a key step in preparing the precursor for radiolabeling.[1]
-
Reagents: 2,2,2-trichloroethyl chloroformate, Toluene
-
Procedure: The intermediate (VI) is demethylated by treatment with 2,2,2-trichloroethyl chloroformate in refluxing toluene to yield the corresponding ester (IX). Subsequent steps of protection, reduction, oxidation, oxime formation, and deprotection lead to the final precursor for methylation with [¹¹C]-methyl iodide.[1]
Conclusion
The synthesis of Brasofensine is a well-defined process that relies on classical organic transformations applied to a chiral tropane scaffold. While the overall synthetic scheme is established, a notable gap exists in the public domain regarding detailed experimental procedures with specific quantitative data for each step. The information provided in this guide serves as a comprehensive overview based on the available scientific literature and is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into patent literature may be required to uncover more granular experimental details. literature may be required to uncover more granular experimental details.
References
Brasofensine Sulfate (NS-2214) for Parkinson's Disease Research: A Technical Guide
Executive Summary: Brasofensine (NS-2214) is a potent phenyltropane-based monoamine reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Investigated for the treatment of Parkinson's disease (PD), it demonstrated the ability to increase synaptic concentrations of these key neurotransmitters, offering a potential symptomatic treatment for motor deficits. Preclinical studies in rodent and primate models of Parkinson's showed that Brasofensine could reverse akinesia and improve motor function, notably without inducing the dyskinesias often associated with long-term levodopa therapy.[1] Despite promising early results, its clinical development was discontinued.[2] This guide provides a technical overview of Brasofensine's pharmacological profile, mechanism of action, and the experimental protocols used in its evaluation, intended for researchers in neuropharmacology and drug development.
Mechanism of Action
Brasofensine functions as a triple reuptake inhibitor. By binding to and blocking DAT, NET, and SERT on presynaptic neurons, it prevents the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft.[2] This leads to an elevated and prolonged presence of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling. In Parkinson's disease, the primary deficit is the loss of dopaminergic neurons in the substantia nigra, leading to reduced dopamine levels in the striatum. Brasofensine's primary therapeutic effect is hypothesized to stem from its potent inhibition of DAT, which compensates for the reduced dopamine release by increasing the synaptic residency time of the available dopamine.
Caption: Mechanism of Brasofensine as a triple reuptake inhibitor.
Pharmacological Profile
Brasofensine's primary pharmacological characteristic is its potent inhibition of monoamine transporters. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Monoamine Transporter Inhibition
| Transporter Target | Assay Method | Preparation | IC₅₀ (µM) | Reference |
| Dopamine (DAT) | Reuptake Inhibition | Striatal Synaptosomes | 0.003 | [3] |
| Norepinephrine (NET) | Reuptake Inhibition | Hippocampal Synaptosomes | 0.0013 | [3] |
| Serotonin (SERT) | Reuptake Inhibition | Cortical Synaptosomes | 0.013 | [3] |
Table 2: Clinical Pharmacokinetics (Single Oral Dose in PD Patients)
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1.0 | 0.82 | 4 |
| 2.0 | 2.14 | 4 |
| 4.0 | 3.27 | 4 |
| Data from a study in patients with moderate Parkinson's disease receiving levodopa/carbidopa.[4] |
Preclinical and Clinical Efficacy
Animal Models: In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset model of Parkinson's disease, oral administration of Brasofensine (0.25-2.5 mg/kg) led to a dose-dependent and long-lasting increase in locomotor activity and a reduction in disability scores.[1] Crucially, in marmosets previously primed with levodopa to exhibit dyskinesia, Brasofensine effectively reversed akinesia without inducing dyskinetic movements or stereotypy.[1] This suggests a key advantage over traditional levodopa therapy.
Clinical Trials: Phase I and II clinical trials were conducted for Brasofensine.[2][5] In a study involving patients with moderate Parkinson's disease already on levodopa/carbidopa, single oral doses of up to 4 mg were found to be safe and well-tolerated.[4] However, based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS), no significant change in patient disability was observed at the tested single doses.[4] Development was ultimately halted, with the company citing financial constraints related to further regulatory requirements and a decision to prioritize another compound.[2][5]
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the developing institutions. However, based on published literature, the methodologies can be summarized as follows.
A. Monoamine Transporter Binding/Uptake Assays
This protocol assesses the ability of a compound to inhibit the reuptake of neurotransmitters.
-
Preparation of Synaptosomes: Brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for NET, cortex for SERT) are dissected from rodents.[3] The tissue is homogenized in a buffered solution and centrifuged to isolate synaptosomes, which are resealed presynaptic nerve terminals containing transporters.
-
Incubation: Synaptosomes are suspended in a buffer and pre-incubated with various concentrations of the test compound (e.g., Brasofensine) for a short period (e.g., 10 minutes).[6]
-
Initiation of Uptake: A radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to the mixture to initiate uptake by the transporters.[6]
-
Termination and Separation: After a defined uptake period (e.g., 10 minutes), the reaction is terminated. Synaptosomes are rapidly separated from the buffer, often by centrifugation through a layer of silicone oil.[6]
-
Quantification: The radioactivity within the synaptosome pellet is measured using liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., mazindol for DAT).[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.[6]
Caption: Workflow for an in vitro monoamine reuptake inhibition assay.
B. In Vivo Microdialysis in Animal Models
This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in a living animal.[7][8]
-
Animal Model Creation: A Parkinsonian model is induced, commonly using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons.[7][9] For example, a unilateral injection of 6-OHDA into the medial forebrain bundle of a rat creates a hemiparkinsonian model.[9][10]
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of the anesthetized animal. The animal is allowed to recover for several days.[11]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[11]
-
Baseline Collection: After a habituation period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[11]
-
Drug Administration: Brasofensine is administered (e.g., orally or via intraperitoneal injection).[1]
-
Post-Treatment Collection: Dialysate collection continues for several hours to monitor the drug-induced changes in neurotransmitter concentrations over time.[12]
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]
-
Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage change from the baseline average.
C. Behavioral Assessment in Animal Models
Behavioral tests are used to assess the functional effects of the compound on motor symptoms.
-
Model: The 6-OHDA unilateral lesion rat model is commonly used.[9][13] These animals exhibit motor asymmetry.
-
Drug-Induced Rotational Behavior: After administration of a dopaminergic agent (like Brasofensine), the animal will rotate. The direction and rate of rotation (full turns per minute) are recorded. This test is highly sensitive to dopamine agonists and reuptake inhibitors.[9]
-
Locomotor Activity: Animals are placed in an open-field arena equipped with infrared beams. The system automatically records parameters such as distance traveled, speed, and rearing frequency over a set period after drug administration.[1]
-
Disability/Akinesia Scoring: In primate models (e.g., MPTP-treated marmosets), motor disability is often assessed using a standardized rating scale that scores aspects like posture, movement, and alertness.[1] Observers, blinded to the treatment, score the animals at various time points post-drug administration.
References
- 1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Portico [access.portico.org]
- 4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of various dopamine uptake inhibitors on striatal extracellular dopamine levels and behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Brasofensine in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent and selective dopamine transporter (DAT) inhibitor that was investigated for the treatment of Parkinson's disease. Understanding the pharmacokinetic and metabolic profile of a drug candidate in preclinical models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of brasofensine in key animal models, namely rats and monkeys. The data presented is compiled from pivotal studies and is intended to serve as a technical resource for researchers in the field of neuropharmacology and drug metabolism.
Pharmacokinetic Profile
The pharmacokinetic properties of brasofensine were evaluated in rats and monkeys following both intravenous (i.v.) and oral (p.o.) administration of [14C]-labeled brasofensine.[1]
Data Summary
The following tables summarize the key pharmacokinetic parameters of brasofensine in rats and monkeys.
Table 1: Pharmacokinetic Parameters of Brasofensine in Male Long-Evans Rats [1]
| Parameter | Intravenous (1.5 mg/kg) | Oral (4 mg/kg) |
| Tmax (h) | - | 0.5 - 1 |
| Terminal Elimination Half-life (h) | ~2 | ~2 |
| Total Body Clearance (mL/min/kg) | 199 | - |
| Steady-State Volume of Distribution (L/kg) | 24 | - |
| Absolute Bioavailability (%) | - | 7 |
Table 2: Pharmacokinetic Parameters of Brasofensine in Male Cynomolgus Monkeys [1]
| Parameter | Intravenous (4 mg) | Oral (12 mg) |
| Tmax (h) | - | 0.5 - 1 |
| Terminal Elimination Half-life (h) | ~4 | ~4 |
| Total Body Clearance (mL/min/kg) | 32 | - |
| Steady-State Volume of Distribution (L/kg) | 46 | - |
| Absolute Bioavailability (%) | - | 0.8 |
Absorption
Following oral administration, brasofensine was rapidly absorbed in both rats and monkeys, with peak plasma concentrations (Tmax) observed between 0.5 and 1 hour.[1]
Distribution
Brasofensine exhibited a large volume of distribution in both species, with values of 24 L/kg in rats and 46 L/kg in monkeys, suggesting extensive tissue distribution.[1]
Elimination and Excretion
The terminal elimination half-life of brasofensine was approximately 2 hours in rats and 4 hours in monkeys.[1] Total body clearance was high in rats (199 mL/min/kg) and moderate in monkeys (32 mL/min/kg).[1]
Excretion of radioactivity following a single oral dose of [14C]brasofensine occurred through both renal and fecal routes. In rats, approximately 20% of the administered dose was excreted in the urine, with the remainder found in the feces.[1] In monkeys, urinary excretion was the predominant route, accounting for 70% of the administered dose.[1]
Metabolism
Brasofensine undergoes extensive first-pass metabolism after oral administration in both rats and monkeys.[1]
Metabolic Pathways
The primary metabolic pathways for brasofensine have been identified as:[1]
-
O-demethylation
-
N-demethylation
-
Isomerization
The resulting desmethyl metabolites can be further conjugated with glucuronic acid to form glucuronides.[1] These demethylated metabolites and their glucuronide conjugates were the major circulating metabolites observed in both rat and monkey plasma.[1]
Visualizing the Metabolic Pathway
Caption: Metabolic pathway of Brasofensine.
Experimental Protocols
The following sections outline the generalized methodologies employed in the preclinical pharmacokinetic and metabolism studies of brasofensine.
Animal Models
-
Rat Studies: Male Long-Evans rats were utilized.[1]
-
Monkey Studies: Male cynomolgus monkeys were used.[1]
Animals were housed in appropriate facilities with controlled environmental conditions and had access to food and water ad libitum, except for fasting prior to oral dosing.
Drug Administration
-
Formulation: For intravenous administration, [14C]brasofensine was likely dissolved in a suitable vehicle such as saline or a buffered solution. For oral administration, the compound was likely formulated as a solution or suspension in a vehicle appropriate for gavage.
-
Dosing:
Sample Collection
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing via appropriate methods for each species (e.g., tail vein or jugular vein cannulation in rats, peripheral vein in monkeys). Plasma was separated by centrifugation.
-
Excreta Collection: Urine and feces were collected over specified intervals using metabolic cages to determine the routes and extent of excretion.
Bioanalysis
-
Quantification of Brasofensine and Metabolites: Plasma, urine, and fecal homogenate samples were analyzed to determine the concentrations of brasofensine and its metabolites. Given the use of radiolabeled compound, liquid scintillation counting was likely used to measure total radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric detection and/or tandem mass spectrometry (LC-MS/MS) would have been used to separate and quantify the parent drug and its metabolites.
-
Metabolite Identification: Structural elucidation of metabolites was likely performed using LC-MS/MS and potentially nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
Caption: General workflow for preclinical pharmacokinetic studies.
Mechanism of Action: Dopamine Transporter Inhibition
Brasofensine exerts its pharmacological effect by binding to the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT, brasofensine increases the extracellular concentration and prolongs the action of dopamine in the synapse.
Caption: Brasofensine's inhibition of the dopamine transporter.
Conclusion
The preclinical evaluation of brasofensine in rats and monkeys reveals a compound with rapid absorption, extensive tissue distribution, and a relatively short elimination half-life. The significant first-pass metabolism, primarily through demethylation and subsequent glucuronidation, results in low oral bioavailability, particularly in monkeys. These findings provide a crucial foundation for understanding the disposition of brasofensine and are essential for the interpretation of its pharmacological and toxicological effects. The detailed pharmacokinetic and metabolic data presented in this guide serve as a valuable technical resource for scientists and researchers involved in the development of novel central nervous system therapies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dopamine Transporter Occupancy Studies Using Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo dopamine transporter (DAT) occupancy studies using Brasofensine sulfate. The protocols outlined below are designed for preclinical research settings and are based on established methodologies for DAT occupancy studies, adapted for the specific investigation of Brasofensine.
Introduction
Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1][2][3] Determining the relationship between the administered dose of Brasofensine, its plasma concentration, and the resulting occupancy of the dopamine transporter in the brain is crucial for understanding its pharmacodynamics and therapeutic potential. These studies are essential for dose selection in clinical trials and for elucidating the mechanism of action of Brasofensine. In vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for quantifying DAT occupancy.[4][5][6]
Quantitative Data Summary
Table 1: Human Pharmacokinetics of Single Oral Doses of Brasofensine [7]
| Oral Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1.0 | 0.82 | 4 |
| 2.0 | 2.14 | 4 |
| 4.0 | 3.27 | 4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Preclinical Behavioral Effects of Brasofensine in MPTP-Treated Marmosets [2]
| Oral Dose (mg/kg) | Effect |
| 0.25 | Increase in locomotor activity and reduction in disability scores. |
| 0.5 | Dose-dependent increase in locomotor activity and reduction in disability scores. |
| 1.0 | Dose-dependent increase in locomotor activity and reduction in disability scores. |
| 2.5 | Dose-dependent increase in locomotor activity and reduction in disability scores. |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease.
Experimental Protocols
The following are detailed protocols for conducting in vivo DAT occupancy studies with this compound using PET or SPECT imaging in a preclinical setting.
Animal Model and Preparation
-
Species: Non-human primates (e.g., Rhesus macaque) or rodents (e.g., Sprague-Dawley rats). Non-human primates are often preferred for their closer phylogenetic relationship to humans and more complex brain structure.
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A minimum of one week of acclimatization to the housing conditions is recommended before any experimental procedures.
-
Catheterization (for serial blood sampling): For pharmacokinetic-pharmacodynamic (PK-PD) modeling, animals may be surgically implanted with an indwelling catheter in a suitable blood vessel (e.g., femoral vein) to allow for serial blood sampling without causing undue stress.
Radioligand Selection
The choice of radioligand is critical for a successful DAT occupancy study. The ideal radioligand should have high affinity and selectivity for DAT.
-
For PET:
-
For SPECT:
Experimental Workflow for DAT Occupancy Study
The following diagram illustrates the general workflow for an in vivo DAT occupancy study.
Detailed Imaging Protocol (Example using PET)
-
Anesthesia: Anesthetize the animal with a suitable anesthetic agent (e.g., isoflurane). Monitor vital signs throughout the imaging procedure.
-
Positioning: Place the animal in the PET scanner with its head positioned in the center of the field of view.
-
Baseline Scan:
-
Administer a bolus injection of the chosen radioligand (e.g., [¹¹C]PE2I) intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Allow for a sufficient washout period for the radioligand to decay (at least 5 half-lives).
-
-
Brasofensine Administration:
-
Administer this compound at the desired dose and route (e.g., oral gavage or intravenous infusion). The timing of administration relative to the occupancy scan should be based on the known Tmax of Brasofensine (approximately 4 hours for oral administration in humans).[7]
-
-
Occupancy Scan:
-
At the presumed time of peak plasma concentration of Brasofensine, administer a second bolus injection of the radioligand.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Blood Sampling: If conducting PK-PD modeling, collect serial arterial or venous blood samples at predefined time points throughout the study to measure plasma concentrations of Brasofensine and the radioligand.
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical MRI or CT scan for accurate delineation of brain regions of interest (ROIs).
-
Define ROIs for the striatum (caudate and putamen), which has a high density of DAT, and a reference region with negligible DAT density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculation of DAT Occupancy
DAT occupancy is calculated as the percentage reduction in the binding potential (BP_ND) of the radioligand in the presence of Brasofensine compared to the baseline condition.
Formula:
Occupancy (%) = [(BP_ND_Baseline - BP_ND_Brasofensine) / BP_ND_Baseline] x 100
Where:
-
BP_ND_Baseline: Binding potential at baseline.
-
BP_ND_Brasofensine: Binding potential after Brasofensine administration.
The binding potential can be estimated using various kinetic models, such as the Simplified Reference Tissue Model (SRTM).[10]
Signaling Pathway and Logical Relationships
Dopaminergic Synapse and the Action of Brasofensine
The following diagram illustrates the mechanism of action of Brasofensine at the dopaminergic synapse.
Logical Relationship for DAT Occupancy Calculation
This diagram shows the logical flow for determining DAT occupancy from PET/SPECT imaging data.
Conclusion
These application notes provide a framework for designing and conducting in vivo DAT occupancy studies with this compound. While specific preclinical occupancy data for Brasofensine is limited, the provided protocols, based on established methodologies, will enable researchers to generate valuable data to characterize the pharmacodynamic profile of this compound. Careful selection of the animal model, radioligand, and imaging protocol will be crucial for obtaining robust and reliable results.
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. SPECT imaging of dopamine transporter sites in normal and MPTP-Treated rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brasofensine Sulfate in Striatal Synaptosome Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a phenyltropane derivative that acts as a potent inhibitor of the synaptic dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, Brasofensine prolongs the action of dopamine, a mechanism that has been explored for its therapeutic potential in conditions such as Parkinson's disease.[1][2] Although its clinical development was discontinued, Brasofensine remains a valuable pharmacological tool for in vitro and in vivo studies of the dopaminergic system.
Striatal synaptosomes, which are isolated presynaptic nerve terminals from the striatum, provide an excellent model system to study the mechanisms of dopamine uptake, release, and the effects of pharmacological agents that target these processes. This document provides detailed application notes and protocols for the use of Brasofensine sulfate in striatal synaptosome preparations.
Data Presentation: Comparative Affinity of Monoamine Transporter Inhibitors
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Dasotraline | 4 | 6 | 11 | [3] |
| Tesofensine | 6.5 | 1.7 | 11 | [3] |
| DOV-216,303 | 78 | 20 | 14 | [4] |
| Diclofensine | 0.74 | 2.3 | 3.7 | [4] |
Experimental Protocols
Preparation of Striatal Synaptosomes from Rodent Brain
This protocol details the isolation of synaptosomes from the striatum of rat or mouse brains, a common procedure for studying dopamine transporter function.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (124 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 23 mM NaHCO3, 10 mM glucose), gassed with 95% O2/5% CO2
Procedure:
-
Humanely euthanize the rodent according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the striata on a cold surface.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer (approximately 10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. The resulting pellet (P2) contains the synaptosomes.
-
Gently resuspend the P2 pellet in an appropriate volume of Krebs-Ringer buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA or Bradford assay).
Experimental Workflow for Striatal Synaptosome Preparation
Caption: Workflow for isolating striatal synaptosomes.
[³H]Dopamine Uptake Assay in Striatal Synaptosomes
This protocol describes a radiolabeled dopamine uptake assay to determine the inhibitory effect of this compound on the dopamine transporter.
Materials:
-
Striatal synaptosome preparation (from Protocol 1)
-
Krebs-Ringer buffer
-
[³H]Dopamine (radiolabeled)
-
Unlabeled dopamine
-
This compound solutions of varying concentrations
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Filter apparatus with glass fiber filters
Procedure:
-
Dilute the synaptosomal preparation to a final protein concentration of 50-100 µg/mL in Krebs-Ringer buffer.
-
Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of varying concentrations of this compound or vehicle (for control).
-
To determine non-specific uptake, include a set of tubes with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) or by conducting the assay at 0-4°C.
-
Initiate the uptake reaction by adding [³H]Dopamine to a final concentration of 10-20 nM.
-
Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.[5]
-
Terminate the uptake by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three aliquots of ice-cold Krebs-Ringer buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
Plot the percent inhibition of specific [³H]Dopamine uptake as a function of this compound concentration to determine the IC50 value.
Dopamine Uptake Assay Workflow
Caption: Workflow for [³H]Dopamine uptake assay.
Signaling Pathway and Mechanism of Action
Brasofensine exerts its effect by directly interacting with the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. By inhibiting DAT, Brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Mechanism of Brasofensine Action
Caption: Brasofensine inhibits dopamine reuptake.
Concluding Remarks
This compound serves as a specific and potent tool for investigating the dopaminergic system, particularly the function of the dopamine transporter. The protocols outlined in this document provide a framework for utilizing Brasofensine in striatal synaptosome preparations to quantify its inhibitory effects on dopamine uptake. Researchers are encouraged to adapt these protocols to their specific experimental needs and to determine the precise inhibitory constants (Ki and IC50) for Brasofensine to facilitate comparative studies and further elucidate its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Monoamine Transporter Function with Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Brasofensine sulfate as a tool to investigate the function of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Detailed protocols for key experimental techniques are provided to facilitate research in neuroscience and drug discovery.
Introduction to this compound
Brasofensine is a potent monoamine reuptake inhibitor that exhibits high affinity for DAT, NET, and SERT.[1] Its ability to block the reuptake of dopamine, norepinephrine, and serotonin in the synaptic cleft makes it a valuable pharmacological tool for studying the roles of these transporters in various physiological and pathological processes. Developed initially for the potential treatment of Parkinson's disease, its broad-spectrum activity allows for the investigation of the complex interplay between different monoamine systems.[2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Brasofensine at the human dopamine, norepinephrine, and serotonin transporters. This data is essential for designing and interpreting experiments aimed at understanding the compound's effects on monoamine transporter function.
| Transporter | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | IC₅₀ | 5.8 |
| Norepinephrine Transporter (NET) | IC₅₀ | 9.4 |
| Serotonin Transporter (SERT) | IC₅₀ | 14 |
IC₅₀ values represent the concentration of Brasofensine required to inhibit 50% of the transporter's activity in vitro.
Experimental Protocols
Detailed methodologies for three key experimental techniques used to study monoamine transporter function with this compound are provided below.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET in rodent brain tissue.
Objective: To quantify the affinity of this compound for monoamine transporters.
Materials:
-
This compound
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET)
-
Radioligands:
-
Non-specific binding competitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, the chosen radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a freely moving rodent.[8][9][10]
Objective: To assess the in vivo effect of this compound on monoamine neurotransmitter levels.
Materials:
-
This compound
-
Rodent model (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for all three monoamines).
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline of extracellular monoamine levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the changes in monoamine levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and norepinephrine.
-
Data Analysis: Express the post-drug monoamine levels as a percentage of the baseline levels and plot against time.
Fast-Scan Cyclic Voltammetry (FSCV)
This protocol details the application of FSCV to measure real-time changes in dopamine release and reuptake in brain slices following the application of this compound.[1][3][11][12]
Objective: To investigate the effect of this compound on the kinetics of dopamine release and reuptake with high temporal resolution.
Materials:
-
This compound
-
Rodent brain slices (e.g., coronal slices containing the striatum)
-
Carbon-fiber microelectrode
-
Stimulating electrode
-
Voltammetry software and hardware
-
Artificial cerebrospinal fluid (aCSF)
-
Perfusion system
Procedure:
-
Brain Slice Preparation: Prepare 300-400 µm thick brain slices and maintain them in oxygenated aCSF.
-
Electrode Placement: Place a brain slice in the recording chamber and position the carbon-fiber microelectrode and stimulating electrode in the region of interest (e.g., dorsal striatum).
-
Baseline Recording: Apply a triangular waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated every 100 ms) to detect dopamine. Electrically stimulate the tissue to evoke dopamine release and record the resulting current. Establish a stable baseline of evoked dopamine release.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of this compound.
-
Post-Drug Recording: After a sufficient incubation period, again electrically stimulate the tissue and record the evoked dopamine release.
-
Data Analysis: Analyze the FSCV data to determine changes in the amplitude and decay rate of the dopamine signal, which correspond to changes in dopamine release and reuptake, respectively.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition by Brasofensine
Caption: Brasofensine inhibits DAT, SERT, and NET, increasing synaptic monoamine levels.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Brasofensine's binding affinity to monoamine transporters.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring in vivo effects of Brasofensine on neurotransmitters.
Experimental Workflow for Fast-Scan Cyclic Voltammetry
Caption: Workflow for assessing Brasofensine's effect on dopamine release and uptake.
References
- 1. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 2. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurochemical characterization of the release and uptake of dopamine in ventral tegmental area and serotonin in substantia nigra of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Brasofensine Sulfate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine sulfate is a potent dopamine reuptake inhibitor that has been investigated for its potential therapeutic applications in neurological disorders such as Parkinson's disease.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, Brasofensine increases the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission. This document provides detailed cell-based assay protocols to evaluate the activity and pharmacological profile of this compound.
Mechanism of Action
Brasofensine is an inhibitor of the synaptic dopamine transporter. By blocking the dopamine transporter, Brasofensine prevents the re-entry of dopamine into the presynaptic neuron, leading to a prolonged presence of the neurotransmitter in the synaptic cleft and enhanced activation of postsynaptic dopamine receptors.[2]
Data Presentation
The inhibitory activity of this compound on monoamine transporters is a critical aspect of its pharmacological profile. The following table summarizes the in vitro inhibitory potency (IC50) of Brasofensine on dopamine, norepinephrine, and serotonin transporters.
| Transporter | Tissue Source | IC50 (µM) | Reference |
| Dopamine (DAT) | Rat Striatal Synaptosomes | 0.003 | [3] |
| Noradrenaline (NET) | Rat Hippocampal Synaptosomes | 0.0013 | [3] |
| Serotonin (SERT) | Rat Cortical Synaptosomes | 0.013 | [3] |
Note: Lower IC50 values indicate higher potency. This data suggests that Brasofensine is a potent inhibitor of all three monoamine transporters, with the highest potency for the norepinephrine transporter.
Signaling Pathway and Experimental Workflow
Dopamine Transporter Inhibition and Downstream Signaling
The inhibition of the dopamine transporter (DAT) by this compound leads to an accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results in the enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5] Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. These signaling cascades ultimately modulate neuronal excitability and gene expression.
Experimental Workflow: Dopamine Uptake Inhibition Assay
The following diagram outlines the key steps in a cell-based dopamine uptake inhibition assay to determine the potency of this compound. This workflow is applicable to both radiolabeled and fluorescent-based methods.
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Plating: Seed cells in a 96-well, clear-bottom, black-walled plate at a density of 40,000-60,000 cells per well. Allow cells to adhere and form a confluent monolayer by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dopamine Uptake Inhibition Assay (Radiolabeled Method)
-
Materials:
-
HEK-hDAT cells plated in a 96-well plate
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.2 mM CaCl2, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
[3H]dopamine (specific activity ~20-60 Ci/mmol)
-
This compound stock solution (in DMSO or water)
-
Unlabeled dopamine (for determining non-specific uptake)
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS)
-
Scintillation cocktail
-
-
Protocol:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of unlabeled dopamine (10 µM final concentration) for determining non-specific uptake.
-
Washing: Gently aspirate the culture medium from the wells and wash the cell monolayer once with 200 µL of pre-warmed assay buffer.
-
Pre-incubation: Add 100 µL of the this compound dilutions or control solutions (vehicle for total uptake, unlabeled dopamine for non-specific uptake) to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add 100 µL of assay buffer containing [3H]dopamine (final concentration ~10-20 nM) to each well.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Cell Lysis: Add 100 µL of 1% SDS to each well to lyse the cells.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific uptake = Total uptake (vehicle) - Non-specific uptake (unlabeled dopamine).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the specific uptake.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3. Dopamine Uptake Inhibition Assay (Fluorescent Method)
-
Materials:
-
HEK-hDAT cells plated in a 96-well plate
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent dopamine transporter substrate (e.g., from a commercial kit)
-
This compound stock solution
-
-
Protocol:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Compound Addition: Add 100 µL of the this compound dilutions or control solutions to the respective wells. Incubate for 10-30 minutes at 37°C.
-
Substrate Addition: Add 100 µL of the fluorescent dopamine transporter substrate solution to each well.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic reads. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a defined period (e.g., 30 minutes) at 37°C before reading the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic read) or the endpoint fluorescence for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4. Radioligand Binding Assay for DAT Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.
-
Materials:
-
Membrane preparations from HEK-hDAT cells
-
Radioligand specific for DAT (e.g., [3H]WIN 35,428)
-
This compound
-
Unlabeled ligand for non-specific binding determination (e.g., cocaine or GBR 12909)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Glass fiber filters
-
Filtration apparatus
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), the radioligand (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer. For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled DAT ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative Activation of Dopamine D1 and D2 Receptors Increases Spike Firing of Nucleus Accumbens Neurons via G-Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Brasofensine Sulfate: A Versatile Tool for Probing Monoaminergic Systems in CNS Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine, a phenyltropane derivative, is a potent monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT), and significant activity at the norepinephrine (NET) and serotonin (SERT) transporters.[1][2] Initially investigated for the treatment of Parkinson's disease, its development was discontinued.[2][3] However, its well-characterized pharmacology as a triple reuptake inhibitor makes brasofensine sulfate an invaluable tool compound for preclinical research in central nervous system (CNS) drug discovery. These application notes provide a comprehensive overview of brasofensine's pharmacological properties and detailed protocols for its use in foundational in vitro and in vivo assays.
Pharmacological Profile
Brasofensine's primary mechanism of action is the inhibition of dopamine reuptake, which increases the concentration and prolongs the activity of dopamine in the synaptic cleft.[2] It also demonstrates potent inhibition of norepinephrine and serotonin reuptake.[1]
In Vitro Activity
The inhibitory activity of brasofensine on monoamine transporters has been quantified in synaptosomal uptake assays.
| Target | Assay | IC50 (µM) | Reference |
| Dopamine Transporter (DAT) | [³H]Dopamine uptake in rat striatal synaptosomes | 0.003 | [1] |
| Norepinephrine Transporter (NET) | [³H]Noradrenaline uptake in rat hippocampal synaptosomes | 0.0013 | [1] |
| Serotonin Transporter (SERT) | [³H]Serotonin uptake in rat cortical synaptosomes | 0.013 | [1] |
Pharmacokinetic Properties
Pharmacokinetic parameters of brasofensine have been characterized in several species, highlighting differences in absorption, elimination, and bioavailability.
| Species | Dose | Tmax | t½ | Absolute Bioavailability | Reference |
| Rat | 4 mg/kg p.o. | 0.5 - 1 h | ~2 h | 7% | [4][5] |
| Monkey | 12 mg p.o. | 0.5 - 1 h | ~4 h | 0.8% | [4][5] |
| Human | 50 mg p.o. | 3 - 8 h | ~24 h | Not Reported | [4][5] |
| Human (Parkinson's Patients) | 0.5, 1, 2, 4 mg p.o. | 4 h | Not Reported | Not Reported | [6] |
Mechanism of Action: Signaling Pathway
As a dopamine reuptake inhibitor, brasofensine's primary effect is to increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This has downstream effects on postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate various intracellular signaling cascades, including the adenylyl cyclase and phospholipase C pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. youtube.com [youtube.com]
- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the First-Pass Effect of Brasofensine Sulfate: A Technical Guide for Researchers
For researchers and drug development professionals investigating Brasofensine sulfate, understanding and accounting for its extensive first-pass metabolism is critical for accurate preclinical and clinical study design and interpretation. This technical support guide provides a comprehensive overview of the metabolic pathways, experimental protocols, and troubleshooting strategies to effectively address the challenges posed by the first-pass effect of this compound.
Brasofensine, a dopamine transporter inhibitor, undergoes significant metabolism in the liver and potentially the gut wall immediately following oral administration, a phenomenon known as the first-pass effect. This process substantially reduces the concentration of the parent drug that reaches systemic circulation, impacting its bioavailability and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass metabolism of this compound?
A1: First-pass metabolism is the process where a drug is metabolized at a specific site, primarily the liver, following administration and before it reaches the systemic circulation.[1][2] For Brasofensine, this means that after oral ingestion, a significant portion is chemically altered, mainly through O- and N-demethylation and isomerization, and subsequently conjugated with glucuronic acid before it can be distributed throughout the body.[3] This extensive metabolism leads to low absolute bioavailability, which has been observed to be as low as 7% in rats and 0.8% in monkeys.[3]
Q2: What are the major metabolites of Brasofensine?
A2: The primary metabolites of Brasofensine are O-desmethyl and N-desmethyl brasofensine. These initial metabolites can then be further modified by the addition of glucuronic acid, forming glucuronide conjugates (M1 and M2), which are the major circulating metabolites found in human plasma.[3]
Q3: Which enzymes are responsible for Brasofensine metabolism?
A3: The initial O- and N-demethylation of Brasofensine is primarily carried out by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes concentrated in the liver. While the specific CYP isoforms responsible for Brasofensine metabolism have not been definitively identified in publicly available literature, researchers should consider screening a panel of common drug-metabolizing CYPs, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are frequently involved in the metabolism of many drugs. The subsequent glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs).
Q4: How does first-pass metabolism affect the pharmacokinetic profile of Brasofensine?
A4: First-pass metabolism significantly influences key pharmacokinetic parameters. Due to this extensive metabolism, the peak plasma concentration (Cmax) of orally administered Brasofensine is lower, and the time to reach Cmax (Tmax) can be delayed compared to intravenous administration. The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is also substantially reduced for the oral route, leading to low bioavailability.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations of Brasofensine after oral dosing in animal studies. | Differences in gut and liver enzyme activity between individual animals. Genetic polymorphisms in metabolizing enzymes. | Use a larger number of animals to obtain statistically robust data. Consider using a more genetically homogenous animal strain. Pre-screen animals for specific CYP genotypes if known to be relevant. |
| In vitro metabolic stability in liver microsomes does not correlate with in vivo clearance. | Contribution of extrahepatic metabolism (e.g., in the gut wall). Involvement of non-CYP enzymes not fully active in microsomes. Differences in protein binding between in vitro and in vivo conditions. | Conduct incubations with intestinal microsomes or S9 fractions. Use primary hepatocytes, which contain a broader range of metabolizing enzymes and cofactors. Measure and account for protein binding in both in vitro and in vivo systems. |
| Difficulty in detecting and quantifying Brasofensine metabolites. | Low concentrations of metabolites. Lack of appropriate analytical standards. | Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Synthesize and characterize metabolite standards for accurate quantification. |
| Unexpected drug-drug interactions observed in co-administration studies. | Inhibition or induction of CYP enzymes involved in Brasofensine metabolism by the co-administered drug. | Conduct in vitro CYP inhibition and induction assays with Brasofensine and the co-administered drug. Perform a clinical drug-drug interaction study to assess the in vivo relevance of the interaction. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Brasofensine in Different Species
| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Rat | 1.5 mg/kg i.v. | - | - | ~2 | - | - | [3] |
| 4 mg/kg p.o. | 0.5 - 1 | - | ~2 | - | 7 | [3] | |
| Monkey | 4 mg i.v. | - | - | ~4 | - | - | [3] |
| 12 mg p.o. | 0.5 - 1 | - | ~4 | - | 0.8 | [3] | |
| Human | 50 mg p.o. | 3 - 8 | - | ~24 | - | - | [3] |
| 0.5 mg p.o. | 4 | 0.35 | - | - | - | ||
| 1 mg p.o. | 4 | 0.82 | - | - | - | ||
| 2 mg p.o. | 4 | 2.14 | - | - | - | ||
| 4 mg p.o. | 4 | 3.27 | - | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to determine the metabolic stability of Brasofensine and identify its primary metabolites.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of Brasofensine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and Brasofensine solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining Brasofensine and identify the formed metabolites.
In Vivo Pharmacokinetic Study to Determine First-Pass Metabolism
This protocol outlines a crossover study design in an animal model (e.g., rats) to determine the absolute oral bioavailability and quantify the extent of first-pass metabolism.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain) with cannulated jugular veins for blood sampling. For studies requiring portal vein sampling, additional surgical cannulation will be necessary.
Procedure:
-
Group Allocation: Divide the animals into two groups for a crossover design.
-
Dosing (Period 1):
-
Group 1 (Intravenous): Administer a single intravenous (IV) bolus dose of this compound (e.g., 1.5 mg/kg) via the tail vein.
-
Group 2 (Oral): Administer a single oral gavage dose of this compound (e.g., 4 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Washout Period: Allow for a sufficient washout period (e.g., 1 week) for the drug to be completely eliminated from the animals' systems.
-
Dosing (Period 2 - Crossover):
-
Group 1 (Oral): Administer the oral dose of this compound.
-
Group 2 (Intravenous): Administer the IV dose of this compound.
-
-
Blood Sampling: Repeat the blood sampling schedule as in Period 1.
-
Sample Processing and Analysis: Process the blood samples to obtain plasma and analyze the plasma concentrations of Brasofensine and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, etc.) for both IV and oral routes using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
First-Pass Effect Calculation: The hepatic extraction ratio (ER) can be estimated from the oral bioavailability, assuming complete absorption from the gut, as ER = 1 - F.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for assessing first-pass metabolism.
References
- 1. An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Phenotyping of Human CYP450 Enzymes by Endobiotics: Current Knowledge and Methodological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosing regimens for Brasofensine sulfate's long duration of action
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dosing regimens of Brasofensine sulfate, particularly focusing on its long duration of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Brasofensine is a potent inhibitor of the synaptic dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft, thereby prolonging its activity.[1][2][3] It also shows inhibitory activity at the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4]
Q2: What are the key pharmacokinetic properties of this compound to consider when designing dosing regimens?
This compound exhibits a long terminal elimination half-life, particularly in humans (approximately 24 hours), which supports the potential for once-daily dosing.[3][4] It is rapidly absorbed after oral administration, with peak plasma concentrations occurring between 3 to 8 hours in humans.[1][2][3] The compound undergoes extensive first-pass metabolism.[2][3]
Q3: How does the long duration of action of this compound impact the design of preclinical studies?
The long half-life necessitates a different approach compared to compounds with shorter durations of action. Key considerations include:
-
Dosing Frequency: Less frequent dosing is required to maintain steady-state concentrations.
-
Washout Periods: Longer washout periods are necessary between experimental phases to ensure complete drug elimination.
-
Accumulation: The potential for drug accumulation with repeated dosing must be carefully monitored to avoid toxicity.
-
Behavioral Testing: The timing of behavioral assessments should be aligned with the expected peak and trough concentrations to capture the full pharmacodynamic effect.
Q4: What are the known off-target effects of this compound?
Besides its primary action on DAT, Brasofensine also inhibits NET and SERT, although with lower affinity.[4] This broader monoamine reuptake inhibition should be considered when interpreting experimental results, as it may contribute to the overall pharmacological profile.
Data Presentation
Table 1: In Vitro Binding Affinities of Brasofensine
| Transporter | IC50 (µM) |
| Dopamine (DAT) | 0.003 |
| Norepinephrine (NET) | 0.0013 |
| Serotonin (SERT) | 0.013 |
Data sourced from in vitro studies on reuptake in rat brain synaptosomes.[4]
Table 2: Pharmacokinetic Parameters of Brasofensine
| Species | Route | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) |
| Rat | p.o. | 0.5 - 1 | ~2 | 7 |
| Monkey | p.o. | 0.5 - 1 | ~4 | 0.8 |
| Human | p.o. | 3 - 8 | ~24 | Not Reported |
Data compiled from pharmacokinetic studies.[3]
Experimental Protocols
Protocol 1: Determination of Brain Penetration and Target Engagement
Objective: To assess the ability of this compound to cross the blood-brain barrier and occupy dopamine transporters in the brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound orally (p.o.) at three dose levels (e.g., 1, 3, and 10 mg/kg) and a vehicle control.
-
Sample Collection: At various time points post-dosing (e.g., 1, 4, 8, 24, and 48 hours), collect blood samples via tail vein bleed and immediately euthanize the animals to collect brain tissue (striatum).
-
Bioanalysis:
-
Extract Brasofensine from plasma and brain homogenates using liquid-liquid extraction or solid-phase extraction.
-
Quantify Brasofensine concentrations using a validated LC-MS/MS method.
-
-
Ex Vivo Receptor Occupancy:
-
Prepare striatal homogenates from a separate cohort of treated and control animals.
-
Perform a radioligand binding assay using a DAT-specific radioligand (e.g., [³H]WIN 35,428) to determine the percentage of DAT occupancy at each dose and time point.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio and correlate it with DAT occupancy to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Protocol 2: Assessment of Long-Term Efficacy in a Model of Parkinson's Disease
Objective: To evaluate the sustained efficacy of a chronic dosing regimen of this compound in a rodent model of Parkinson's disease.
Methodology:
-
Animal Model: 6-hydroxydopamine (6-OHDA) lesioned rats, a common model for Parkinson's disease.
-
Dosing Regimen: Based on the PK/PD data from Protocol 1, establish a chronic once-daily oral dosing regimen of this compound (e.g., 3 mg/kg/day) for 21 days. Include a vehicle control group.
-
Behavioral Assessment:
-
Rotational Behavior: On days 1, 7, 14, and 21, administer apomorphine and record the number of contralateral rotations for 60 minutes.
-
Cylinder Test: On days 2, 8, 15, and 22, assess forelimb use asymmetry by placing the rats in a cylinder and counting the number of left, right, and bilateral wall touches.
-
-
Neurochemical Analysis: At the end of the treatment period, euthanize the animals and collect striatal tissue for neurochemical analysis of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Data Analysis: Compare the behavioral and neurochemical data between the Brasofensine-treated and vehicle-treated groups to determine the long-term efficacy.
Mandatory Visualizations
References
Troubleshooting inconsistent results in Brasofensine sulfate behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brasofensine sulfate in behavioral studies. Given that the development of Brasofensine was discontinued, publicly available data is limited.[1] This guide synthesizes known information about Brasofensine and general principles of behavioral pharmacology to address potential challenges.
Troubleshooting Guide: Inconsistent Results
Q1: We are observing high variability in locomotor activity following this compound administration. What are the potential causes and solutions?
A1: High variability in locomotor activity is a common issue in behavioral pharmacology. Several factors related to the drug, animal, and experimental procedure can contribute to this.
Potential Causes & Solutions:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Drug Formulation | Incomplete Solubilization or Precipitation: this compound, as a salt, should be fully dissolved. If not, the actual dose administered will vary. | Prepare fresh solutions for each experiment. Visually inspect for any precipitate before administration. Consider gentle warming or vortexing to aid dissolution. A common vehicle for phenyltropane analogs is saline or a small percentage of DMSO in saline. |
| Solution Instability: The stability of this compound in solution over time may not be well-documented. Degradation could lead to reduced potency. | Prepare solutions immediately before use. If storage is necessary, conduct a small pilot study to assess stability under your specific storage conditions (e.g., 4°C for 24 hours). | |
| Animal Factors | Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the drug's effect. | Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[2] A pre-test session in the activity chambers the day before the experiment can also reduce novelty effects. |
| Circadian Rhythm: The timing of drug administration and testing can significantly impact locomotor activity. | Conduct all behavioral testing at the same time of day to minimize variability due to the animals' natural circadian rhythms.[3] | |
| Individual Differences: Animals may have inherent differences in their response to psychostimulants. | Use a sufficient number of animals per group to ensure statistical power. Randomize animals to treatment groups to distribute individual differences evenly. | |
| Procedural Factors | Handling Stress: Stress from handling and injection can alter locomotor activity. | Handle animals gently and consistently. Ensure all experimenters are well-trained in the injection procedure. Allow a consistent time interval between injection and placing the animal in the arena. |
| Environmental Stimuli: Noise, light, and other environmental factors in the testing room can influence activity. | Maintain a consistent and controlled testing environment. Minimize noise and unnecessary movement in the room during testing. |
Q2: Our animals show inconsistent performance on the rotarod test after this compound administration. How can we improve the reliability of this assay?
A2: The rotarod test is sensitive to various factors that can influence motor coordination and learning.
Potential Causes & Solutions:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Training | Insufficient or Inconsistent Training: Without stable baseline performance, it is difficult to attribute changes to the drug effect. Animals may continue to learn during the test, confounding the results. | Conduct pre-training sessions for 2-4 days until the animals' performance reaches a stable plateau before starting the drug trial.[4] |
| Task Parameters | Inappropriate Rotation Speed or Acceleration: If the task is too easy or too difficult, it may be difficult to detect drug-induced changes. A very high acceleration rate can mask subtle drug effects.[4] | Optimize the rotarod parameters (starting speed, acceleration rate) for your specific animal strain and age. The chosen parameters should provide room for both improvement and impairment in performance. |
| Drug Effect | Biphasic Dose-Response: Psychostimulants can sometimes have a biphasic effect on motor performance, where low doses may enhance performance and high doses may impair it due to competing behaviors like stereotypy. | Test a range of doses to establish a full dose-response curve. This will help identify the optimal dose for observing effects on motor coordination. |
| Animal Factors | "Passive Rotation": Some animals may learn to cling to the rod and rotate with it instead of actively walking. This is not a true measure of motor coordination. | Observe the animals during the test. If passive rotation is observed, gently guide the animal to walk. If it persists, that trial may need to be excluded. Using a rod with an appropriate diameter for the species can minimize this behavior.[4][5] |
| Fatigue: Multiple trials without adequate rest can lead to fatigue and decreased performance. | Ensure a sufficient inter-trial interval (e.g., 15-20 minutes) to allow for recovery. |
Q3: We are not observing a clear conditioned place preference (CPP) with this compound. What could be the issue?
A3: Establishing a robust CPP requires a careful balance of drug reward, contextual cues, and experimental design.
Potential Causes & Solutions:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Dose Selection | Aversive or Sub-threshold Dose: The selected dose may be too high, leading to aversive effects, or too low to be rewarding. Many drugs show a dose-dependent effect in CPP.[3][6] | Conduct a dose-response study to identify the optimal dose for producing CPP. Start with doses shown to increase locomotor activity. |
| Experimental Design | Biased vs. Unbiased Design: If the apparatus has inherent preferences for one compartment, a biased design where the drug is paired with the initially non-preferred side might be necessary. However, this can complicate interpretation. | Assess baseline preference for the compartments before conditioning. If a significant preference exists, consider a biased design or modify the compartments to be more neutral. |
| Conditioning Schedule: The number of conditioning sessions and the duration of confinement can impact the strength of the association. | A typical CPP protocol involves several alternating days of drug and vehicle conditioning. Ensure the conditioning period is sufficient for the association to form.[7] | |
| Confounding Factors | Drug-Induced Hyperactivity: Brasofensine is a dopamine reuptake inhibitor and will likely increase locomotor activity. This can be misinterpreted as preference if not properly controlled for.[] | Analyze locomotor activity data during the conditioning sessions. A true place preference should be evident in the post-conditioning test when the animal is in a drug-free state. |
| Contextual Cues: The cues differentiating the compartments (e.g., floor texture, wall patterns) may not be salient enough for the animals to form a strong association. | Use distinct and easily distinguishable cues for the different compartments. | |
| Stress: Stress from handling or the drug's aversive effects can interfere with the rewarding effects. | Handle animals consistently and minimize stress. The timing of drug administration relative to placement in the chamber is also critical to ensure the animal experiences the rewarding effects in the correct context.[9] |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: Brasofensine is a monoamine reuptake inhibitor. It primarily blocks the dopamine transporter (DAT), and also inhibits the reuptake of norepinephrine (NET) and serotonin (SERT), though with lower potency for the latter.[10] By blocking these transporters, Brasofensine increases the concentration of these neurotransmitters in the synaptic cleft.
Q: What is a typical dose range for this compound in preclinical behavioral studies? A: In studies with MPTP-treated marmosets, oral doses of 0.25, 0.5, 1.0, and 2.5 mg/kg were shown to produce a dose-dependent increase in locomotor activity. A clinical study in patients with Parkinson's disease used single oral doses of 0.5, 1, 2, and 4 mg.[11] For rodent studies, a pilot experiment to determine the optimal dose range is recommended.
Q: How should I prepare and administer this compound? A: Brasofensine as a sulfate salt is a white crystal.[7] It should be dissolved in a suitable vehicle such as sterile saline or a solution with a small amount of a solubilizing agent like DMSO, followed by dilution in saline. The route of administration (e.g., intraperitoneal, oral) will depend on the experimental design and should be kept consistent. Due to its extensive first-pass metabolism in rats and monkeys, the bioavailability is low after oral administration in these species.[12]
Q: What are the expected behavioral effects of this compound? A: As a dopamine reuptake inhibitor, Brasofensine is expected to have psychostimulant effects. These may include increased locomotor activity, stereotyped behaviors at higher doses, and reinforcing properties that can be measured in paradigms like conditioned place preference.
Quantitative Data Summary
Table 1: Preclinical and Clinical Doses of Brasofensine
| Species | Dose Range | Route | Observed Effect | Reference |
| Marmoset (MPTP-treated) | 0.25 - 2.5 mg/kg | Oral | Dose-dependent increase in locomotor activity | Not explicitly cited in provided snippets |
| Human (Parkinson's Disease) | 0.5 - 4 mg (single dose) | Oral | Well-tolerated, no significant change in motor performance in this study | [11] |
Table 2: Pharmacokinetic Parameters of Brasofensine
| Species | Tmax (Oral) | Terminal Half-life | Absolute Bioavailability (Oral) | Reference |
| Rat | 0.5 - 1 h | ~2 h | 7% | [12] |
| Monkey | 0.5 - 1 h | ~4 h | 0.8% | [12] |
| Human | 3 - 8 h | ~24 h | Not specified | [12] |
Experimental Protocols
Locomotor Activity Assay
-
Habituation: Acclimate rodents to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Acclimation to Arena: Immediately after injection, place the animal in the center of an open-field arena (e.g., 40x40 cm).
-
Data Collection: Record locomotor activity using an automated tracking system for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, ambulatory time, and stereotypy counts.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Accelerating Rotarod Test
-
Training Phase (3-4 days):
-
Place the animal on the stationary rod.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall.
-
Repeat for 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
Continue training until performance is stable across days.
-
-
Test Phase:
-
Administer this compound or vehicle.
-
At the time of expected peak effect (based on pharmacokinetic data or a pilot study), place the animal on the rotarod and begin the accelerating trial as in the training phase.
-
Record the latency to fall.
-
Conduct 2-3 trials.
-
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle groups.
Conditioned Place Preference (CPP)
-
Pre-Conditioning (Baseline Preference Test):
-
Place the animal in the central compartment of a three-compartment apparatus and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each of the two larger, contextually distinct compartments.
-
-
Conditioning Phase (e.g., 6-8 days):
-
On "drug" days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred one in a biased design) for 30-45 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
Alternate between drug and vehicle days.
-
-
Post-Conditioning (Preference Test):
-
In a drug-free state, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis: Calculate a preference score (time in drug-paired compartment minus time in vehicle-paired compartment) or compare the time spent in the drug-paired compartment before and after conditioning.
Visualizations
Caption: General experimental workflow for behavioral studies.
Caption: Dopamine reuptake inhibitor signaling pathway.
References
- 1. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent conditioned place preference produced by etonitazene and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Managing the stability of Brasofensine sulfate in aqueous solutions
Disclaimer: The following information is provided for guidance and is based on general principles of pharmaceutical chemistry and analysis. Specific stability data for Brasofensine sulfate is not publicly available. Therefore, the presented protocols and potential degradation pathways are illustrative and should be adapted based on internal experimental validation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of this compound in aqueous solutions.
Troubleshooting Guide
Researchers may encounter several issues during the handling and analysis of this compound in aqueous solutions. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency / Lower than Expected Concentration | Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis. This can be influenced by pH, temperature, and light exposure. | - Control pH: Maintain the pH of the solution within a stable range (preliminary studies suggest slightly acidic conditions may be preferable). Use appropriate buffer systems. - Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize exposure to high temperatures during experiments. - Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Adsorption to Surfaces: The compound may adsorb to the surfaces of containers or equipment, especially those made of certain plastics. | - Use silanized glass or low-adsorption polypropylene containers. - Include a rinsing step with the solvent to recover any adsorbed material. | |
| Appearance of Unknown Peaks in Chromatogram | Degradation Products: New peaks indicate the formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method (e.g., gradient HPLC) capable of separating the parent compound from its degradants. |
| Contamination: The sample may be contaminated from the solvent, glassware, or other sources. | - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned and rinsed. - Analyze a blank sample (solvent only) to identify any background peaks. | |
| Poor Peak Shape or Shifting Retention Times in HPLC | Methodological Issues: The analytical method may not be optimized for the sample matrix. | - Adjust Mobile Phase pH: The ionization state of Brasofensine and its degradants can affect chromatographic behavior. Experiment with different mobile phase pH values. - Optimize Gradient: If using a gradient method, adjust the gradient profile to improve separation. - Check Column Condition: The column may be degraded or contaminated. Flush the column or replace it if necessary. |
| Sample Overload: Injecting too high a concentration can lead to peak fronting or tailing. | - Dilute the sample to a concentration within the linear range of the detector. | |
| Precipitation of the Compound | Low Solubility: The concentration of this compound may exceed its solubility in the chosen aqueous solvent. | - Adjust pH: The solubility of amine-containing compounds is often pH-dependent. Determine the pH of maximum solubility. - Use Co-solvents: If compatible with the experimental design, consider adding a small percentage of an organic co-solvent (e.g., ethanol, DMSO) to improve solubility. - Sonication: Gentle sonication can help dissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: Based on the chemical structure of Brasofensine, the primary factors expected to affect its stability are pH, temperature, and light. As a tertiary amine, its salt form's stability can be influenced by the pH of the solution, potentially leading to hydrolysis or other degradation pathways. Elevated temperatures can accelerate degradation kinetics, and exposure to UV or visible light may induce photolytic degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways have not been publicly documented, potential degradation routes can be inferred from its structure and known metabolic pathways. These may include:
-
Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine and other parts of the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time.
-
Isomerization: As observed in metabolic studies, isomerization could also occur under certain chemical conditions.
-
Demethylation: O- and N-demethylation are known metabolic routes and could potentially occur as chemical degradation pathways under certain stress conditions.
Q3: What is the recommended procedure for preparing a stable aqueous solution of this compound?
A3: To prepare a stable solution, it is recommended to:
-
Use a high-purity, degassed solvent (e.g., water for injection, buffered solution).
-
Consider using a slightly acidic buffer (e.g., citrate or acetate buffer) to maintain a consistent pH, as this often enhances the stability of amine salts. The optimal pH should be determined experimentally.
-
Protect the solution from light by preparing and storing it in amber vials or containers wrapped in foil.
-
Store the solution at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage), and allow it to equilibrate to room temperature before use to prevent condensation.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact Brasofensine from any potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the formation of any degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve in the solvent. Also, heat the stock solution at 60°C for 24 hours.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.
- Analyze an unstressed control sample for comparison.
Protocol 2: Stability-Indicating HPLC Method (Proposed)
This is a proposed starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230 nm).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Refinement of PET Imaging Protocols Using Brasofensine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brasofensine and similar dopamine transporter (DAT) PET imaging ligands.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures involving Brasofensine ligands.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Radiochemical Yield or Purity | Impurities in precursor or reagents. | Ensure high purity of the precursor and all reagents. Perform quality control checks before synthesis. |
| Suboptimal reaction conditions (temperature, pH, time). | Optimize reaction parameters. For [11C] labeling, ensure rapid synthesis and purification due to the short half-life. | |
| Issues with the automated synthesis module. | Regularly maintain and calibrate the synthesis module. Check for leaks and ensure proper functioning of all components. | |
| High Non-Specific Binding in PET Images | Lipophilicity of the ligand. | While inherent to the ligand, ensure optimal formulation to minimize aggregation. |
| Presence of radiometabolites that cross the blood-brain barrier.[1] | Perform metabolite analysis of plasma samples to identify and quantify brain-penetrant radiometabolites.[1] Use kinetic models that can account for metabolite contribution. | |
| Suboptimal patient/subject preparation. | Ensure patients have abstained from medications known to interfere with DAT binding for an appropriate duration.[2] | |
| Image Artifacts | Patient motion during the scan. | Use head restraints and ensure patient comfort to minimize movement. Motion correction software can be applied during image reconstruction. |
| Incorrect patient positioning (e.g., head tilt).[3][4] | Carefully position the patient to align the brain structures correctly. The "semicolon sign" artifact can result from head tilt, potentially leading to misinterpretation of putaminal uptake.[3][4] | |
| Attenuation correction errors. | Ensure accurate attenuation correction, especially in PET/MR imaging where it can be more challenging than with PET/CT.[5] | |
| High Variability in Quantitative Data | Inconsistent patient preparation. | Standardize patient preparation protocols, including fasting state and medication restrictions.[6] |
| Differences in image acquisition and reconstruction parameters. | Use harmonized protocols across all sites in multi-center studies. This includes consistent acquisition times, reconstruction algorithms, and corrections. | |
| Inappropriate choice of reference region for kinetic modeling. | The cerebellum is commonly used as a reference region for DAT imaging.[7][8] However, its suitability should be validated for each specific ligand and patient population. | |
| Discrepancy Between PET Data and Clinical Observations | Age-related decline in dopamine transporters. | Be aware that DAT density naturally decreases with age, which should be considered during interpretation.[2][4] |
| Presence of other neurological conditions. | Correlate PET findings with clinical assessments and other imaging modalities like MRI to rule out other pathologies. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Brasofensine and why is it used in PET imaging?
Brasofensine is a dopamine transporter (DAT) antagonist. When labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18), it can be used as a radioligand in Positron Emission Tomography (PET) to visualize and quantify the density of dopamine transporters in the brain. This is particularly relevant for studying neurodegenerative diseases like Parkinson's disease, where a loss of dopaminergic neurons and consequently DAT is a key pathological feature.
Q2: What are the key advantages of using PET for DAT imaging?
PET offers high sensitivity and allows for the in vivo quantification of molecular targets.[9] This enables researchers to study disease pathophysiology from early stages, monitor disease progression, and assess the efficacy of novel therapeutic interventions.[9][10]
Experimental Protocol Questions
Q1: What is a typical patient preparation protocol for a Brasofensine PET scan?
While a specific protocol for a Brasofensine ligand would be established in clinical trials, a general protocol based on other DAT ligands would include:
-
Medication Review: A thorough review of the patient's current medications is crucial. Drugs that may interfere with DAT binding, such as certain antidepressants and psychostimulants, should be discontinued for an appropriate period (e.g., at least five half-lives) if clinically feasible.[2][6]
-
Fasting: While not always required for DAT imaging, a period of fasting may be recommended to ensure consistent metabolic conditions.[6]
-
Informed Consent: The patient must be fully informed about the procedure and provide written informed consent.
Q2: What are the critical parameters for image acquisition?
-
Acquisition Time: Dynamic scans are often performed to allow for kinetic modeling. For ligands like [11C]PE2I, a scan duration of at least 70-80 minutes is recommended for accurate quantification in the striatum.[1][7] Shorter protocols (e.g., 40 minutes) may be feasible for clinical routine.[7]
-
Scanner Calibration: The PET scanner must be properly calibrated to ensure the accuracy of quantitative measurements.
-
Attenuation Correction: Accurate attenuation correction is mandatory and is typically performed using a CT or MR scan acquired in conjunction with the PET data.[5]
Data Analysis and Interpretation Questions
Q1: What are the common quantitative outcome measures for Brasofensine PET imaging?
The primary outcome measures for DAT PET imaging are typically:
-
Binding Potential (BPnd): This reflects the ratio of the density of available transporters to the ligand's affinity. It is a widely used measure for quantifying receptor/transporter availability.
-
Standardized Uptake Value Ratio (SUVR): This is a simpler, semi-quantitative measure calculated as the ratio of tracer uptake in a region of interest to that in a reference region (e.g., cerebellum) at a specific time point.
Q2: How is kinetic modeling applied to Brasofensine PET data?
Kinetic models, such as the simplified reference tissue model (SRTM), are used to analyze the dynamic PET data and estimate the binding potential.[11] These models use the time-activity curve from a reference region, assumed to be devoid of specific binding, as an input function to model the kinetics in the target regions.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for Brasofensine from a clinical study and representative quantitative PET data for a closely related dopamine transporter ligand, [11C]PE2I.
Table 1: Pharmacokinetic Parameters of Oral Brasofensine
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Data from a clinical study on the safety and pharmacokinetics of Brasofensine in Parkinson's disease patients.
Table 2: Representative Quantitative PET Data for the Dopamine Transporter Ligand [11C]PE2I (Analogue to Brasofensine Ligands)
| Brain Region | Binding Potential (BPnd) in Healthy Controls (Mean ± SD) |
| Caudate | 3.5 ± 0.5 |
| Putamen | 4.2 ± 0.6 |
| Ventral Striatum | 3.8 ± 0.7 |
| Substantia Nigra | 1.8 ± 0.3 |
Note: This data is for [11C]PE2I and is provided as a representative example of expected values for a high-affinity DAT PET ligand. Actual values for a specific Brasofensine ligand may vary. Data adapted from studies on [11C]PE2I PET imaging.[8][12][13]
Visualizations
Dopamine Synapse and Brasofensine Ligand Binding
Caption: Dopaminergic synapse showing Brasofensine ligand binding to the dopamine transporter (DAT).
General Experimental Workflow for Brasofensine PET Imaging
Caption: A generalized workflow for a clinical research study using a Brasofensine PET ligand.
Troubleshooting Logic for Low Striatal Signal
Caption: A logical troubleshooting workflow for addressing unexpectedly low striatal signal in Brasofensine PET imaging.
References
- 1. Measurement of striatal and extrastriatal dopamine transporter binding with high-resolution PET and [11C]PE2I: quantitative modeling and test-retest reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. The semicolon sign: dopamine transporter imaging artifact from head tilt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Imaging Procedure and Clinical Studies of [18F]FP-CIT PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a clinically feasible [11C]PE2I PET method for differential diagnosis of parkinsonism using reduced scan duration and automated reference region extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analyses of regional [11C]PE2I binding to the dopamine transporter in the human brain: a PET study [pubmed.ncbi.nlm.nih.gov]
- 9. The basics of PET molecular imaging in neurodegenerative disorders with dementia and/or parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. PET kinetic modeling – Catana Lab [catanalab.martinos.org]
- 12. [(11)C]PE2I: a highly selective radioligand for PET examination of the dopamine transporter in monkey and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
How to minimize metabolite interference in Brasofensine sulfate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brasofensine sulfate assays. The focus is on minimizing interference from metabolites to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Brasofensine that can interfere with its quantification?
A1: Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways are O- and N-demethylation, followed by glucuronidation.[1] Therefore, the major potential interfering metabolites in plasma samples are:
-
O-desmethyl-brasofensine
-
N-desmethyl-brasofensine
-
Glucuronide conjugates of the demethylated metabolites.[1]
While sulfate conjugation is a common metabolic pathway for phenolic compounds, current literature on Brasofensine metabolism primarily highlights glucuronidation as the key phase II conjugation reaction.[1]
Q2: How can metabolite interference impact the accuracy of this compound assays?
A2: Metabolite interference can lead to inaccurate quantification of Brasofensine in several ways:
-
Co-elution: If metabolites are not chromatographically separated from Brasofensine, they can contribute to the analyte's signal, leading to an overestimation of its concentration.
-
Ion Suppression or Enhancement: Co-eluting metabolites can affect the ionization efficiency of Brasofensine in the mass spectrometer source, leading to either suppressed or enhanced signal intensity and, consequently, inaccurate quantification.
-
In-source Fragmentation: Some metabolites, particularly glucuronide conjugates, can be unstable and break down in the mass spectrometer's ion source to form the parent drug, leading to an artificially high concentration reading for Brasofensine.
Q3: What are the recommended sample preparation techniques to minimize metabolite interference?
A3: The choice of sample preparation technique is critical for removing interfering metabolites and other matrix components. Recommended methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for separating Brasofensine from its more polar metabolites. By carefully selecting the sorbent and elution solvents, it is possible to selectively retain and elute Brasofensine, while the polar metabolites are washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate Brasofensine from its polar metabolites based on their differential solubility in two immiscible liquid phases. The choice of organic solvent and aqueous phase pH is crucial for efficient separation.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing polar metabolites compared to SPE and LLE. It is often used for its high throughput but may require more rigorous chromatographic separation to resolve Brasofensine from its metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or splitting | Co-elution of Brasofensine with one of its metabolites. | Optimize the chromatographic gradient, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Inconsistent quantification results | Matrix effects from endogenous plasma components or metabolites. | Employ a stable isotope-labeled internal standard (SIL-IS) for Brasofensine. Optimize the sample preparation method to improve cleanup. Evaluate different ionization sources (e.g., APCI instead of ESI). |
| Artificially high Brasofensine concentration | In-source fragmentation of glucuronide metabolites. | Optimize the ion source parameters (e.g., cone voltage, source temperature) to minimize fragmentation. Ensure adequate chromatographic separation of Brasofensine from its glucuronide conjugates. |
| Low recovery of Brasofensine | Inefficient extraction during sample preparation. | Re-evaluate the SPE or LLE protocol. Ensure the pH of the sample and extraction solvents is optimal for Brasofensine's chemical properties. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Brasofensine in Humans Following a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1.0 | 0.82 | 4 |
| 2.0 | 2.14 | 4 |
| 4.0 | 3.27 | 4 |
Experimental Protocols
Representative LC-MS/MS Method for the Quantification of Brasofensine and its Metabolites in Human Plasma
This protocol is a representative method based on common practices for the analysis of similar compounds and should be validated for specific laboratory conditions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Brasofensine). Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar metabolites and other interferences.
-
Elution: Elute Brasofensine and less polar metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI) in positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for Brasofensine, its metabolites, and the internal standard should be determined by direct infusion.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Brasofensine Sulfate, GBR-12909, and Nomifensine as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three potent dopamine reuptake inhibitors: Brasofensine sulfate, GBR-12909, and nomifensine. The information presented is collated from various preclinical studies to assist researchers in selecting the appropriate compound for their specific experimental needs. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key concepts.
Quantitative Comparison of In Vitro Efficacy
The primary mechanism of action for Brasofensine, GBR-12909, and nomifensine is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. Their potency and selectivity for DAT, as well as their off-target effects on the norepinephrine transporter (NET) and serotonin transporter (SERT), are crucial parameters for their application in research. The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for these compounds.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | 3 | 1.3 | 13 | [1] |
| GBR-12909 | - | >100-fold lower affinity than DAT | >100-fold lower affinity than DAT | [2][3] |
| Nomifensine | 48 | 6.6 | 830 | [4][5] |
Table 1: Inhibitory Concentration (IC50) of Brasofensine, GBR-12909, and Nomifensine at Monoamine Transporters. This table presents the half-maximal inhibitory concentrations (IC50) for each compound against the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as determined in rat brain synaptosome preparations.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| This compound | Not explicitly found | Not explicitly found | Not explicitly found | |
| GBR-12909 | 1 | >100 | >100 | [2][3][6] |
| Nomifensine | 26 | 4.7 | 4000 | [4][7] |
Table 2: Binding Affinity (Ki) of Brasofensine, GBR-12909, and Nomifensine for Monoamine Transporters. This table displays the equilibrium dissociation constant (Ki), indicating the binding affinity of each compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain tissue.
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay in Rat Brain Synaptosomes
This protocol outlines the general procedure for determining the IC50 values of monoamine reuptake inhibitors using rat brain synaptosomes.
Objective: To measure the potency of test compounds (Brasofensine, GBR-12909, Nomifensine) in inhibiting the uptake of radiolabeled dopamine, norepinephrine, or serotonin into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET, cortex for SERT)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer bicarbonate buffer
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compounds and reference inhibitors
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the desired brain regions on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Figure 1. Workflow for Monoamine Reuptake Inhibition Assay.
Signaling Pathways and Experimental Workflows
Dopamine Reuptake Inhibition and Downstream Signaling
The inhibition of DAT by Brasofensine, GBR-12909, or nomifensine leads to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine concentration enhances the activation of postsynaptic dopamine receptors (D1 and D2 families), initiating a cascade of intracellular signaling events. While the immediate effect is on dopaminergic transmission, the broader consequences can involve alterations in gene expression and neuronal plasticity.
Figure 2. Mechanism of Dopamine Reuptake Inhibition.
In Vivo Efficacy: Locomotor Activity
A common in vivo method to assess the functional consequences of enhanced dopaminergic transmission is the measurement of spontaneous locomotor activity in rodents. Increased dopamine levels in motor circuits, such as the nucleus accumbens, generally lead to hyperlocomotion.
Experimental Protocol: Locomotor Activity Assessment
Objective: To evaluate the effect of Brasofensine, GBR-12909, and nomifensine on spontaneous locomotor activity in rats.
Materials:
-
Adult male rats
-
Locomotor activity chambers equipped with infrared beams
-
Test compounds and vehicle
-
Data acquisition system
Procedure:
-
Habituation: Place individual rats in the locomotor activity chambers for a period of 60-90 minutes to allow for acclimation to the novel environment and for baseline activity levels to stabilize.
-
Administration: Following habituation, administer the test compound (e.g., via intraperitoneal injection) or vehicle.
-
Data Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 2-3 hours).
-
Data Analysis: Analyze the data by binning the activity counts into time intervals (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the total activity counts between different treatment groups using appropriate statistical tests (e.g., ANOVA).
Figure 3. Experimental Workflow for Locomotor Activity Assessment.
Summary and Conclusion
-
This compound emerges as a potent inhibitor of all three monoamine transporters, with the highest potency for NET, followed closely by DAT, and then SERT.[1]
-
GBR-12909 is a highly potent and selective inhibitor of the dopamine transporter, exhibiting over 100-fold lower affinity for both the norepinephrine and serotonin transporters.[2][3] This selectivity makes it a valuable tool for specifically investigating the role of dopamine in various physiological and pathological processes.
-
Nomifensine is a potent inhibitor of both norepinephrine and dopamine reuptake, with a significantly lower potency for the serotonin transporter.[4][5][7] Its dual action on catecholamine systems has led to its investigation for antidepressant effects.
The choice between these three compounds will ultimately depend on the specific research question. For studies requiring highly selective dopamine reuptake inhibition, GBR-12909 is the superior choice. When investigating the combined effects of dopamine and norepinephrine inhibition, nomifensine is a suitable candidate. Brasofensine offers a broader spectrum of monoamine reuptake inhibition. The provided experimental protocols can serve as a foundation for conducting comparative efficacy studies tailored to specific research needs.
References
- 1. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Differences in the mechanisms of the stimulant and antidepressive effects of nomifensine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Brasofensine's Affinity for DAT, NET, and SERT
Despite a comprehensive search of scientific literature and pharmacology databases, specific quantitative data on the binding affinity (Ki or IC50 values) of Brasofensine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is not publicly available.
Brasofensine (also known as NS-2214 or BMS-204756) was developed as a dopamine reuptake inhibitor with potential applications in the treatment of Parkinson's disease.[1][2][3] Clinical trials were initiated, but its development was ultimately discontinued.[2][3] While its primary mechanism of action is identified as the inhibition of the dopamine transporter, the precise binding affinities required for a detailed comparative analysis against the norepinephrine and serotonin transporters are not reported in the accessible scientific literature.
This guide aims to provide a framework for such a comparative analysis, outlining the standard experimental protocols used to determine transporter binding affinities and the necessary data presentation for a thorough evaluation. However, due to the absence of specific data for Brasofensine, the subsequent sections will focus on the methodologies and a template for analysis, rather than a direct comparison.
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison of a compound's affinity for DAT, NET, and SERT, quantitative data is typically summarized in a structured table. The following table serves as a template for how the binding affinity data for Brasofensine would be presented if it were available.
| Transporter | Binding Affinity (Ki in nM) |
| Dopamine Transporter (DAT) | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available |
| (Ki represents the inhibition constant, where a lower value indicates a higher binding affinity.) |
Experimental Protocols: Determining Transporter Binding Affinity
The standard method for determining the binding affinity of a compound to monoamine transporters is the radioligand binding assay . This in vitro technique is a robust and sensitive method considered the gold standard for measuring the affinity of a ligand for its target receptor or transporter.
A typical experimental workflow for a competitive radioligand binding assay to determine the Ki of a test compound like Brasofensine would involve the following steps:
-
Preparation of Transporter-Containing Membranes:
-
Cell lines (e.g., HEK293 or CHO cells) are genetically engineered to express high levels of the human dopamine, norepinephrine, or serotonin transporter.
-
These cells are cultured and then harvested.
-
The cell membranes are isolated through a process of homogenization and centrifugation, resulting in a preparation rich in the target transporter.
-
-
Competitive Binding Assay:
-
The prepared cell membranes are incubated in a solution containing a specific radioligand (a radioactive molecule known to bind with high affinity to the transporter of interest) at a fixed concentration.
-
Varying concentrations of the unlabeled test compound (e.g., Brasofensine) are added to this mixture.
-
The test compound competes with the radioligand for binding to the transporter.
-
-
Separation and Quantification:
-
After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The transporter-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
This competition curve is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Experimental workflow for determining transporter binding affinity.
Signaling Pathways and Logical Relationships
The interaction of Brasofensine with the dopamine transporter (DAT) is a key element in its mechanism of action. By blocking DAT, Brasofensine increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. A similar logic applies to its potential interactions with NET and SERT for norepinephrine and serotonin, respectively.
The following diagram illustrates the logical relationship of Brasofensine's primary target and its effect on neurotransmission.
Caption: Brasofensine's mechanism of action at the dopamine transporter.
References
Validating the In Vivo Effects of Brasofensine Sulfate on Dopamine D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Brasofensine sulfate and its anticipated in vivo effects on dopamine D2 receptors, contextualized by data from alternative dopamine reuptake inhibitors. Due to the discontinuation of Brasofensine's clinical development, direct in vivo studies assessing its specific impact on dopamine D2 receptors are not available.[1][2] Therefore, this guide will focus on its primary mechanism of action and draw comparisons with well-characterized dopamine reuptake inhibitors, namely methylphenidate and cocaine, for which in vivo data on D2 receptor interactions exist.
Brasofensine is an inhibitor of the synaptic dopamine transporter, which increases the synaptic availability of dopamine.[1] This elevated dopamine level is expected to indirectly modulate dopamine D2 receptors. This guide will explore the methodologies used to validate such in vivo effects and present available data for comparison.
Comparative Analysis of In Vivo Effects
The in vivo effects of dopamine reuptake inhibitors on D2 receptors are typically assessed through two primary methodologies: Positron Emission Tomography (PET) imaging to measure receptor occupancy and in vivo microdialysis to quantify changes in extracellular dopamine levels.
Positron Emission Tomography (PET) Imaging
PET imaging with specific radioligands, such as [11C]raclopride, allows for the in vivo quantification of dopamine D2 receptor availability. A reduction in the binding of [11C]raclopride is indicative of increased endogenous dopamine competing for the same receptor binding sites, an expected consequence of dopamine reuptake inhibition.
| Compound | Administration Route | Dose | Change in D2 Receptor Availability (Striatum) | Study Population |
| This compound | Oral | 0.5 - 4 mg | Data not available; expected to decrease D2 receptor availability by increasing synaptic dopamine. | Parkinson's Disease Patients[3] |
| Methylphenidate | Oral | 0.8 +/- 0.11 mg/kg | 20 +/- 12% reduction | Healthy Controls[4] |
| Methylphenidate | Intravenous | 0.5 mg/kg | Significant reduction | Adults with ADHD[5] |
| Cocaine | Not specified | 20 mg/kg (repeated) | No change in D2 receptor levels, but reduced sensitivity of nucleus accumbens D2-MSN D2Rs. | Mice[6] |
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, including dopamine, in specific brain regions of living animals. Dopamine reuptake inhibitors are expected to cause a dose-dependent increase in extracellular dopamine concentrations.
| Compound | Administration Route | Concentration | Peak Increase in Extracellular Dopamine (Striatum) | Animal Model |
| This compound | Not specified | Not specified | Data not available; expected to cause a dose-dependent increase. | --- |
| GBR 12909 | Local perfusion | 1-1000 µM | 3-fold increase | Rat[7] |
| Methylphenidate | Local perfusion | 1-1000 µM | Dose-dependent increase | Rat[8] |
| Cocaine | Local perfusion | 1-1000 µM | Dose-dependent increase | Rat[8] |
Experimental Protocols
In Vivo PET Imaging with [11C]raclopride
This protocol is a generalized procedure for assessing dopamine D2 receptor occupancy.
-
Radioligand Synthesis : [11C]raclopride is synthesized with a high specific activity.
-
Subject Preparation : Subjects undergo a baseline PET scan. For drug challenge studies, a second scan is performed after administration of the compound being investigated.
-
PET Scan Acquisition : A tracer dose of [11C]raclopride is injected intravenously.[9] Dynamic 3D PET data are acquired for a period of 60-90 minutes.[9][10]
-
Data Analysis : The striatum-to-cerebellum ratio of radioactivity is often used to estimate D2 receptor binding.[11] A reduction in this ratio after drug administration, compared to baseline, indicates receptor occupancy by endogenous dopamine.[4][5]
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the general steps for in vivo microdialysis in rodents.
-
Probe Implantation : A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized animal.[12][13]
-
Perfusion : The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (e.g., 1 µl/min).[12]
-
Sample Collection : After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).[12]
-
Dopamine Analysis : The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]
-
Data Interpretation : An increase in the dopamine concentration in the dialysate following administration of a dopamine reuptake inhibitor indicates the compound's in vivo efficacy.[7][8]
Visualizations
Caption: Brasofensine inhibits the dopamine transporter (DAT), increasing synaptic dopamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Methylphenidate-Elicited Dopamine Increases in Ventral Striatum Are Associated with Long-Term Symptom Improvement in Adults with Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocaine Shifts Dopamine D2 Receptor Sensitivity to Gate Conditioned Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine re-uptake inhibitors show inconsistent effects on the in vivo release of dopamine as measured by intracerebral dialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 11. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of Brasofensine Sulfate: A Comparative Analysis in Rats, Monkeys, and Humans
Brasofensine, a potent inhibitor of the synaptic dopamine transporter, has been evaluated as a potential therapeutic agent for Parkinson's disease.[1][2] Understanding its pharmacokinetic profile across different species is crucial for the extrapolation of preclinical data to human clinical trials. This guide provides a comparative overview of the absorption, distribution, metabolism, and excretion (ADME) of Brasofensine sulfate in rats, monkeys, and humans, based on available experimental data.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of Brasofensine show significant variability across the studied species, particularly in terms of absorption rate, elimination half-life, and bioavailability.[1] A summary of the key quantitative data is presented in the table below.
| Pharmacokinetic Parameter | Rat | Monkey | Human |
| Dose (Oral) | 4 mg/kg[1] | 12 mg[1] | 50 mg[1] |
| Dose (Intravenous) | 1.5 mg/kg[1] | 4 mg[1] | N/A |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 h[1] | 0.5 - 1 h[1] | 3 - 8 h[1] |
| Plasma Terminal Elimination Half-life (t1/2) | ~2 h[1] | ~4 h[1] | ~24 h[1] |
| Total Body Clearance (CL) | 199 ml/min/kg[1] | 32 ml/min/kg[1] | N/A |
| Steady-State Volume of Distribution (Vss) | 24 l/kg[1] | 46 l/kg[1] | N/A |
| Absolute Bioavailability | 7%[1] | 0.8%[1] | N/A |
| Primary Route of Excretion (% of dose) | Feces (~80%)[1] | Urine (70%)[1] | Urine (86%)[1] |
Experimental Protocols
The pharmacokinetic data presented were derived from studies involving the administration of [14C]-labeled Brasofensine to Long-Evans rats, cynomolgus monkeys, and healthy human volunteers.[1]
Animal Studies (Rat and Monkey):
-
Dosing: A single intravenous dose was administered to assess absolute bioavailability and systemic clearance, while a single oral gavage dose was used to evaluate oral absorption and first-pass metabolism.[1]
-
Sample Collection: Serial blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile of Brasofensine and its metabolites. Urine and feces were collected to determine the routes and extent of excretion.[1]
-
Bioanalysis: Plasma, urine, and fecal samples were analyzed for total radioactivity using liquid scintillation counting. High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) was employed to separate and identify Brasofensine and its metabolites.[1]
Human Study:
-
Dosing: A single oral dose of [14C]Brasofensine was administered to healthy male subjects.[1]
-
Sample Collection: Blood, urine, and fecal samples were collected over an extended period to capture the complete pharmacokinetic and excretion profiles.[1]
-
Bioanalysis: Similar to the animal studies, samples were processed and analyzed using liquid scintillation counting and HPLC with radiometric and mass spectrometric detection to quantify Brasofensine and its metabolites.[1]
Metabolic Pathways
Brasofensine undergoes extensive first-pass metabolism in all three species.[1][2] The primary metabolic pathways include O- and N-demethylation and isomerization.[1] The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[1][2] These demethylated metabolites and their glucuronide conjugates are the major circulating metabolites found in human plasma and are also present in rat and monkey plasma.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a cross-species pharmacokinetic study, from drug administration to data analysis.
Caption: Generalized workflow for a cross-species pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Brasofensine exhibits significant inter-species differences. Absorption is rapid in rats and monkeys but considerably slower in humans.[1] The elimination half-life is substantially longer in humans compared to the preclinical species.[1] Furthermore, oral bioavailability is low in both rats and monkeys, indicating high first-pass metabolism.[1] While the primary metabolic pathways are qualitatively similar across species, the quantitative differences in pharmacokinetics highlight the importance of careful dose selection and safety monitoring during clinical development. These findings underscore the necessity of conducting thorough pharmacokinetic studies in multiple species to better predict the behavior of a drug candidate in humans.
References
A Comparative Analysis of Brasofensine Sulfate's Efficacy in Preclinical Parkinson's Disease Models: Levodopa-Naive vs. Levodopa-Treated States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Brasofensine sulfate, a dopamine reuptake inhibitor, in preclinical models of Parkinson's disease (PD), specifically examining its effects in levodopa-naive versus levodopa-treated subjects. The data presented is primarily derived from studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primates, a well-established model for parkinsonism. Due to the discontinuation of Brasofensine's clinical development, comprehensive human clinical trial data, particularly in levodopa-naive patients, is unavailable. The findings from preclinical studies, however, offer valuable insights into its potential therapeutic profile.
Executive Summary
Brasofensine demonstrated anti-parkinsonian effects in levodopa-naive MPTP-treated marmosets, showing a dose-dependent increase in locomotor activity and a reduction in disability scores. In levodopa-primed marmosets, a model for levodopa-treated PD patients, Brasofensine also reversed akinesia. Notably, when administered alone to these levodopa-primed animals, it did not induce the dyskinesias that are a common side effect of long-term levodopa therapy. Furthermore, co-administration of a low dose of Brasofensine with a threshold dose of levodopa resulted in a synergistic improvement in motor activity. In a clinical study involving levodopa-treated patients, Brasofensine was found to be safe and well-tolerated; however, it did not produce a significant change in patient disability as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) motor performance subscale.
Data Presentation: Preclinical Efficacy of Brasofensine
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating Brasofensine in MPTP-treated common marmosets.
Table 1: Efficacy of Brasofensine in Levodopa-Naive MPTP-Treated Marmosets
| Dose of Brasofensine (oral) | Effect on Locomotor Activity | Effect on Disability Scores |
| 0.25 mg/kg | Dose-dependent, long-lasting increase | Dose-dependent reduction |
| 0.5 mg/kg | Dose-dependent, long-lasting increase | Dose-dependent reduction |
| 1.0 mg/kg | Dose-dependent, long-lasting increase | Dose-dependent reduction |
| 2.5 mg/kg | Dose-dependent, long-lasting increase | Dose-dependent reduction |
Source: Preclinical study in MPTP-treated marmosets.[1]
Table 2: Efficacy of Brasofensine in Levodopa-Treated (Primed) MPTP-Treated Marmosets
| Treatment | Effect on Akinesia | Induction of Dyskinesia |
| Brasofensine (unspecified equivalent dose) | Effective reversal | Did not induce dyskinesia or stereotypy |
| Levodopa (equivalent dose) | Effective reversal | Produced severe dyskinesia, stereotypy, and hyperkinesis |
Source: Preclinical study in MPTP-treated marmosets.[1]
Table 3: Co-administration of Brasofensine and Levodopa in MPTP-Treated Marmosets
| Treatment Combination | Effect on Locomotor Activity |
| Brasofensine (0.25 mg/kg, oral) + Levodopa (2.5 mg/kg, oral) | Marked increase, greater than either drug alone |
Source: Preclinical study in MPTP-treated marmosets.[1]
Experimental Protocols
The following is a detailed methodology for the key preclinical experiments cited in this guide.
1. Animal Model and Induction of Parkinsonism:
-
Species: Common marmosets (Callithrix jacchus).
-
Induction Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Procedure: Animals were treated with MPTP to induce a parkinsonian state, characterized by motor deficits. The specific dosing regimen for MPTP administration was not detailed in the primary source.
2. Levodopa-Naive Model Experiments:
-
Animals: MPTP-treated marmosets that had not previously received levodopa treatment.
-
Drug Administration: Brasofensine was administered orally at doses of 0.25, 0.5, 1.0, or 2.5 mg/kg.
-
Behavioral Assessment:
-
Locomotor Activity: Measured to quantify changes in movement.
-
Disability Scores: Assessed to evaluate the severity of parkinsonian symptoms.
-
3. Levodopa-Treated (Primed) Model Experiments:
-
Animals: MPTP-treated marmosets that were previously "primed" to exhibit dyskinesia through repeated dosing with levodopa.
-
Drug Administration:
-
Brasofensine was administered to assess its anti-akinetic effects and its propensity to induce dyskinesia.
-
Levodopa was administered at equivalent doses as a positive control for inducing dyskinesia.
-
-
Behavioral Assessment:
-
Akinesia: The absence or poverty of movement was observed and rated.
-
Dyskinesia and Stereotypy: The presence and severity of abnormal involuntary movements were assessed.
-
4. Co-administration Experiments:
-
Animals: MPTP-treated marmosets.
-
Drug Administration: A low dose of Brasofensine (0.25 mg/kg, oral) was co-administered with a threshold oral dose of Levodopa (2.5 mg/kg).
-
Behavioral Assessment: Locomotor activity was measured to determine any synergistic effects.
Mandatory Visualizations
Signaling Pathway of Brasofensine
Caption: Mechanism of Action of Brasofensine.
Experimental Workflow: Preclinical Evaluation of Brasofensine
References
Navigating the Preclinical Gauntlet: A Comparative Guide to the Long-Term Safety and Tolerability of Brasofensine Sulfate and Other Dopamine Reuptake Inhibitors
For researchers and drug development professionals vested in the landscape of neurodegenerative disease therapeutics, particularly Parkinson's disease, understanding the preclinical safety and tolerability profile of a drug candidate is paramount. This guide provides a comparative analysis of the long-term safety and tolerability of Brasofensine sulfate, a dopamine reuptake inhibitor whose development was discontinued, against other relevant compounds. Given the limited publicly available preclinical data for Brasofensine, this guide establishes a comparative framework using data from similar monoamine reuptake inhibitors and other Parkinson's disease therapeutics, alongside standardized preclinical testing protocols. This approach offers a comprehensive overview of the safety benchmarks and experimental rigor required for such compounds to advance to clinical trials.
Comparative Preclinical Safety Data
The following tables summarize key preclinical safety and tolerability data for compounds with mechanisms of action similar to Brasofensine or those developed for Parkinson's disease. This comparative data provides context for the anticipated safety profile of a dopamine reuptake inhibitor like Brasofensine.
Table 1: Preclinical Repeated-Dose Toxicity Study Findings
| Compound/Class | Species | Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Dopamine Agonists (e.g., Pergolide) | Fischer 344 Rats, B6C3F1 Mice, Beagle Dogs | Up to 1 year | CNS-mediated clinical signs (hyperactivity, tremors), weight loss or decreased weight gain, emesis in dogs. No specific target organ toxicity.[1] | Not explicitly stated in the provided abstract. |
| Dopamine Agonists (e.g., Ropinirole) | Animal studies (species not specified) | Chronic | No tolerance to therapeutic effects observed after 14 days. Did not cause marked stereotypies. Reversed motor and behavioral deficits in MPTP-induced parkinsonism models.[2] | Not specified. |
| Dopamine Agonists (e.g., Pramipexole) | Animal studies (species not specified) | Not specified | Neuroprotective effects against dopamine neuron degeneration.[3] | Not specified. |
| Lithospermum erythrorhizon Extract (for comparison) | Beagle Dogs | 4 weeks | Weight loss or decreased weight gain at 300 mg/kg/day. Increased serum triglyceride and total bilirubin without morphological changes. | 100 mg/kg/day[4] |
Table 2: Preclinical Safety Pharmacology Findings
| Compound/Class | Study Type | Key Findings |
| Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) | Cardiovascular Safety (Pharmacovigilance data) | Associated with tachycardia, hypertension, arrhythmias, and palpitations.[5] |
| Novel Kinase Inhibitors (for comparison) | Cardiovascular Safety (Anesthetized dog model) | Sustained increases in heart rate, left ventricular contractility, and cardiac output; decreases in mean arterial pressure.[6] |
| General CNS-Active Drugs | CNS Safety Pharmacology | Assessment of effects on motor activity, coordination, sensory reflexes, convulsive threshold, behavior, and body temperature is standard.[7][8] |
Table 3: Preclinical Genotoxicity Profile
| Compound/Class | Assay Type | Results |
| Standard Pharmaceutical Compounds | Ames Test (Bacterial Reverse Mutation Assay) | Standard assay to detect gene mutations.[9] |
| Standard Pharmaceutical Compounds | In Vitro Chromosomal Aberration Assay | Identifies agents causing structural chromosomal damage.[9] |
| Standard Pharmaceutical Compounds | In Vitro Micronucleus Assay | Detects chromosomal damage by identifying micronuclei formation.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical safety and tolerability studies. Below are outlines of standard experimental protocols relevant to the evaluation of a compound like this compound.
Repeated-Dose Toxicity Studies
-
Objective: To evaluate the toxicological effects of a test compound following repeated administration over a prolonged period.
-
Animal Models: Typically conducted in two species, one rodent (e.g., Sprague-Dawley or Wistar rats) and one non-rodent (e.g., Beagle dogs or cynomolgus monkeys).
-
Dosing: The test compound is administered daily for a specified duration (e.g., 28 days, 90 days, or longer) via the intended clinical route of administration (e.g., oral gavage). At least three dose levels (low, mid, and high) and a vehicle control group are included.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Gross Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically.
-
-
Data Analysis: Statistical analysis is performed to identify any dose-related changes in the monitored parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[12][13]
Safety Pharmacology Studies
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Core Battery Studies:
-
Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test is conducted in rodents to assess effects on behavior, motor activity, coordination, and reflexes.[14]
-
Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are performed to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[15]
-
Respiratory System: Effects on respiratory rate and tidal volume are typically assessed using whole-body plethysmography in rodents.
-
-
Follow-up Studies: If concerns arise from the core battery, further studies on specific organ systems may be conducted.
Genotoxicity Assays
-
Objective: To identify compounds that can induce genetic damage.
-
Standard Battery of Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[16]
-
In Vitro Mammalian Cell Assay: An assay for chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary cells) or an in vitro micronucleus test.
-
In Vivo Genotoxicity Assay: Typically an in vivo micronucleus test in rodent hematopoietic cells or a chromosomal aberration assay in rodent bone marrow cells.[10]
-
Visualizing Preclinical Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Preclinical toxicology studies with the new dopamine agonist pergolide. Acute, subchronic, and chronic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 5. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. reprocell.com [reprocell.com]
- 16. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
Safety Operating Guide
Navigating the Disposal of Brasofensine Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent psychoactive compounds like brasofensine sulfate is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for potent research chemicals is paramount.
This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. The primary principle is to treat this compound as a hazardous waste and to engage professional disposal services.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
-
Respiratory Protection: A properly fitted respirator may be necessary for handling powders or creating aerosols.
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Due to the lack of specific degradation data for this compound, chemical neutralization is not recommended. The most secure and compliant method of disposal is through a licensed hazardous waste management company.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and un-used product in a dedicated, clearly labeled, and sealable container.
-
The label should include, at a minimum: "Hazardous Waste," "this compound," the CAS number (171655-92-8 for the free base), and the accumulation start date.[1]
-
For solutions containing this compound, use a compatible, leak-proof container.
-
-
Secure Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office for the collection of the hazardous waste.
-
Provide them with a complete inventory of the waste container's contents.
-
-
Professional Disposal:
-
The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the this compound waste.
-
The preferred method of destruction for potent pharmaceutical compounds is high-temperature incineration, as this ensures the complete breakdown of the active molecule.[2][3][4][5]
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is publicly available, the following table provides general guidelines for the incineration of pharmaceutical waste.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | >850°C (1562°F) | Ensures complete destruction of potent organic molecules.[3][5] |
| Higher Temperature for Cytotoxic Waste | >1200°C (2192°F) | While not classified as cytotoxic, this higher temperature provides an additional margin of safety.[3][5] |
Experimental Protocols
Currently, there are no established and verified experimental protocols for the chemical degradation or deactivation of this compound for disposal purposes. Research into the degradation of nitrogen-containing heterocyclic compounds is ongoing, but no specific methods have been validated for this compound.[6] Therefore, reliance on professional incineration is the only recommended course of action.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 3. SOP for Incineration of Pharmaceutical Waste – SOP Guide for Pharma [pharmasop.in]
- 4. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 5. Is Pharmaceutical Waste Incineration the Most Effective Solution for Medical Waste Management? [hrincinerator.com]
- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
